(S)-Baclofen
Description
Historical Context and Evolution of Research Perspectives on GABA Receptor Agonists
Baclofen (B1667701) was first synthesized in 1962 as a derivative of GABA, designed to enhance its ability to cross the blood-brain barrier and exert inhibitory effects on the central nervous system. researchgate.netnih.gov At the time of its synthesis, the full understanding of GABA as a neurotransmitter and its receptors was still nascent. researchgate.net Clinical development of baclofen initially focused on its muscle-relaxant properties, leading to its registration in Europe as Lioresal® in 1972 and in the United States in 1977. researchgate.netdrugbank.com
A pivotal moment in GABA receptor research occurred in the early 1980s with the discovery of the GABA type B (GABA-B) receptor, distinct from the previously identified GABA type A receptor. researchgate.netshu.ac.ukmdpi.com This discovery clarified baclofen's mechanism of action, identifying it as a selective agonist for the GABA-B receptor. drugbank.commdpi.comwikipedia.org This understanding evolved the research perspective from a general GABA derivative to a specific GABA-B receptor agonist, paving the way for more targeted investigations into its stereoisomers.
Significance of Enantiomeric Purity in (S)-Baclofen Pharmacological Research
The significance of enantiomeric purity in pharmacological research, particularly concerning this compound, stems from the fundamental principle that enantiomers, despite having identical chemical formulas, can exhibit vastly different biological activities. Baclofen, as marketed, is a racemic mixture containing equal proportions of its (R)- and (S)-enantiomers. wikipedia.orgguidetopharmacology.orgmdpi.com However, research has consistently shown that the pharmacological activity of racemic baclofen is primarily attributed to the (R)-enantiomer, which is significantly more potent at the GABA-B receptor, often by orders of magnitude (e.g., 100-1000 times) in both in vitro and in vivo studies. nih.govfrontiersin.orgfrontiersin.orgnih.gov
The (S)-enantiomer, this compound, is considered to have minimal or no direct agonist activity at the GABA-B receptor compared to its (R)-counterpart. frontiersin.orgnih.gov Furthermore, some studies indicate that this compound may even exert counterproductive effects, such as increasing alcohol intake in certain preclinical models, in contrast to the alcohol-suppressing effects of (R)-Baclofen. frontiersin.orgfrontiersin.orgresearchgate.net This highlights a crucial aspect of enantiomeric purity: the "inactive" enantiomer is not necessarily inert and can have its own distinct pharmacological or metabolic profile, or even antagonistic activity against the active enantiomer. For instance, this compound has been observed to undergo stereoselective metabolism via oxidative deamination to a metabolite (S-M1), which is not detected after administration of the (R)-enantiomer. mdpi.comresearchgate.net This metabolic difference can lead to variations in plasma exposure between the enantiomers. mdpi.com
The pursuit of enantiomeric purity in drug development, often termed "chiral switching," aims to isolate the therapeutically active enantiomer to potentially improve efficacy, reduce variability in patient response, and avoid any adverse effects or complex interactions mediated by the less active or inactive enantiomer. researchgate.net For this compound, research focuses on understanding its specific metabolic fate and any subtle biological roles it might play, separate from the primary GABA-B agonism of (R)-Baclofen.
Pharmacological Activity Comparison of Baclofen Enantiomers
| Compound | Primary Activity at GABA-B Receptor | Relative Potency (vs. R-enantiomer) | Metabolic Fate |
| (R)-Baclofen | Agonist | High (100-1000x) frontiersin.orgfrontiersin.org | Less metabolized, primarily excreted unchanged mdpi.com |
| This compound | Minimal/None frontiersin.orgnih.gov | Low | Undergoes oxidative deamination to S-M1 mdpi.comresearchgate.net |
| Racemic Baclofen | Agonist (due to R-enantiomer) | - | Contains both enantiomers, with their respective metabolic pathways guidetopharmacology.orgmdpi.com |
Current Research Landscape and Emerging Areas of Investigation for this compound
While (R)-Baclofen remains the focus for direct therapeutic applications, academic research into this compound continues to contribute to a deeper understanding of stereospecific pharmacology and the complexities of GABA-B receptor modulation. Current research broadly encompasses:
Elucidating Metabolic Pathways: Investigations into the unique metabolic pathways of this compound, such as its oxidative deamination to S-M1, provide insights into how different enantiomers are processed by the body and the potential implications for drug exposure and interactions. mdpi.comresearchgate.net
Exploring Non-GABA-B Mediated Effects: Researchers are exploring whether this compound might possess any independent biological activities or interact with other neurotransmitter systems or targets, even if not directly as a GABA-B agonist. frontiersin.org
Development of Analytical Methods: The need for precise enantioselective analysis methods, such as capillary electrophoresis and thin-layer chromatography, is a continuous area of research to accurately quantify and separate baclofen enantiomers in various samples for research purposes. nih.govresearchgate.net
Contribution to Broader Chiral Drug Research: Research on this compound serves as a case study for the broader field of chiral drug development, emphasizing the importance of stereochemical considerations in drug design, synthesis, and evaluation to optimize therapeutic profiles and minimize unintended effects. researchgate.net
Emerging areas of investigation for baclofen generally, and by extension its enantiomers, include its potential roles in conditions beyond spasticity, such as substance use disorders (e.g., alcohol use disorder), gastroesophageal reflux disease (GERD), and recovery after spinal cord injury, although these often focus on the (R)-enantiomer's primary activity. researchgate.netmdpi.comresearchgate.netwikipedia.orgfrontiersin.orgresearchgate.net Understanding the specific contribution or lack thereof from this compound in these contexts is vital for developing highly selective and effective future therapies. The ongoing research into GABA-B receptor agonists and positive allosteric modulators also benefits from a comprehensive understanding of how each enantiomer interacts with the receptor. nih.govmdpi.com
Structure
2D Structure
3D Structure
Propriétés
IUPAC Name |
(3S)-4-amino-3-(4-chlorophenyl)butanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12ClNO2/c11-9-3-1-7(2-4-9)8(6-12)5-10(13)14/h1-4,8H,5-6,12H2,(H,13,14)/t8-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KPYSYYIEGFHWSV-MRVPVSSYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(CC(=O)O)CN)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC=C1[C@H](CC(=O)O)CN)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12ClNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
213.66 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
66514-99-6 | |
| Record name | (S)-Baclofen | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0066514996 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | L-Baclofen | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB12098 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | (3S)-4-amino-3-(4-chlorophenyl)butanoic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | BACLOFEN, (S)- | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3OHN4989XM | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Advanced Pharmacological Mechanisms and Receptor Biology of S Baclofen
(S)-Baclofen, a specific agonist for the GABAB receptor, modulates neuronal activity through a series of complex mechanisms. biorxiv.org It is the (R)-enantiomer of baclofen (B1667701) that is primarily responsible for its agonistic activity at GABAB receptors. nih.govmdpi.comd-nb.info
GABAB Receptor Agonism and Downstream Signaling Pathways
This compound's primary mechanism of action is its agonism at the β subunit of the gamma-aminobutyric acid (GABA) receptor, specifically the GABAB receptor. nih.gov These receptors are metabotropic, meaning they are G protein-coupled receptors (GPCRs) that initiate slower, more sustained inhibitory effects compared to the ionotropic GABAA receptors. wikipedia.orgnih.gov The GABAB receptor is a heterodimer composed of GABAB1 and GABAB2 subunits. mdpi.comtocris.com The GABAB1 subunit is responsible for binding ligands like this compound, while the GABAB2 subunit is crucial for coupling to Gi/o signaling proteins and subsequent receptor activity. tocris.comdoi.org
Upon activation by an agonist, the GABAB receptor initiates a signaling cascade through its associated Gi/o proteins. nih.govnih.gov This activation leads to the inhibition of adenylyl cyclase, a reduction in intracellular cAMP levels, and the modulation of various ion channels. nih.govdrugbank.com Furthermore, GABAB receptor activation can trigger other signaling pathways, including the phosphorylation of c-Jun N-terminal kinase (JNK) and the activation of the PI3 kinase/Akt pathway, which is important for cell survival. nih.govresearchgate.net
Presynaptic and Postsynaptic Modulations of Neuronal Activity
This compound exerts its effects through both presynaptic and postsynaptic mechanisms. uni-muenchen.deahajournals.org
Presynaptic Modulation: At presynaptic terminals, this compound's activation of GABAB receptors leads to the inhibition of neurotransmitter release. uni-muenchen.dejneurosci.org This is a primary mechanism by which it reduces neuronal excitability. uni-muenchen.de This presynaptic inhibition is largely achieved by reducing calcium influx into the presynaptic terminal. droracle.aijneurosci.org
Postsynaptic Modulation: On the postsynaptic membrane, this compound binding to GABAB receptors causes hyperpolarization of the neuron. biorxiv.orgdrugbank.com This is primarily accomplished by increasing the conductance of inwardly rectifying potassium (GIRK) channels, leading to an efflux of potassium ions. nih.govdrugbank.com This hyperpolarization makes it more difficult for the neuron to reach the action potential threshold, thus decreasing its excitability. drugbank.com
Ionic Conductance Alterations: Potassium Influx and Calcium Influx
The modulation of ion channels is a key component of this compound's mechanism of action.
Potassium Channels: Postsynaptically, GABAB receptor activation by this compound opens G-protein-coupled inwardly rectifying potassium (GIRK) channels. nih.govdrugbank.comumich.edu This increases potassium efflux, leading to membrane hyperpolarization and reduced neuronal excitability. drugbank.com In some specific neuronal populations, such as those in the vestibular end organs, baclofen has been shown to inhibit voltage-sensitive potassium currents, leading to an excitatory effect. physiology.org
Calcium Channels: Presynaptically, this compound's activation of GABAB receptors inhibits voltage-gated calcium channels, particularly N-type and P/Q-type channels. droracle.aijneurosci.orgjneurosci.org This reduction in calcium influx is a critical step in decreasing the release of excitatory neurotransmitters. jneurosci.orgdroracle.ai The inhibition of presynaptic calcium entry is considered a major contributor to the presynaptic inhibitory effects of baclofen. jneurosci.org
| Ion Channel | Location | Effect of this compound | Consequence |
| Inwardly Rectifying K+ (GIRK) Channels | Postsynaptic | Activation (Increased Conductance) | K+ efflux, hyperpolarization, decreased neuronal excitability |
| Voltage-Gated Ca2+ Channels (N-type, P/Q-type) | Presynaptic | Inhibition (Reduced Conductance) | Decreased Ca2+ influx, reduced neurotransmitter release |
Allosteric Modulation and GABAB Receptor Conformational Dynamics
The GABAB receptor is subject to allosteric modulation, meaning that compounds can bind to a site distinct from the agonist binding site to alter the receptor's function. jneurosci.orghelsinki.fi While this compound itself is an orthosteric agonist, binding to the primary ligand site on the GABAB1 subunit, positive allosteric modulators (PAMs) can enhance the effect of agonists like this compound. mdpi.comdoi.orghelsinki.fi These PAMs bind to the transmembrane domain of the GABAB2 subunit and can increase the affinity of the agonist or the efficacy of G-protein coupling. mdpi.com Interestingly, some research suggests that GABAB receptor ligands, including baclofen, may act as allosteric modulators of the CXCR4 chemokine receptor. jneurosci.org
GABAB Receptor Structure-Activity Relationships (SAR) and Ligand Binding Characteristics of this compound
The interaction between this compound and the GABAB receptor is highly specific and dependent on the three-dimensional structure of both the ligand and the receptor.
Binding Kinetics and Affinity Profiling of this compound
This compound is the pharmacologically active enantiomer of the racemic mixture baclofen, acting as a selective agonist for the GABAB receptor. mdpi.comresearchgate.netncats.io The binding of this compound to the GABAB receptor is stereospecific, with its (R)-enantiomer being significantly less potent. nih.govdoi.org This stereoselectivity is a key feature of the GABAB receptor, which is a heterodimeric G protein-coupled receptor (GPCR) composed of GABAB1 and GABAB2 subunits. researchgate.netsci-hub.se The agonist binding site is located within a large extracellular "Venus flytrap" domain on the GABAB1 subunit. sci-hub.sefrontiersin.org
The affinity of this compound for the GABAB receptor is demonstrably higher than that of its counterpart. The (R)-enantiomer, often denoted as R(+)-Baclofen, is the more potent of the two forms. nih.gov Studies measuring the inhibition constant (Ki) have quantified this difference, showing that this compound has a much lower affinity. For instance, one study reported IC50 values for inhibiting [3H]-baclofen binding as 1.77 µM for this compound compared to 15 nM for (R)-baclofen, highlighting the potent activity of the (R)-enantiomer. sci-hub.se The binding of the agonist induces a conformational change in the receptor, which in turn activates associated G-proteins to initiate downstream signaling. frontiersin.org
Table 1: Binding Affinity of Baclofen Enantiomers at the GABAB Receptor This interactive table summarizes the inhibitory concentration (IC50) values for the enantiomers of baclofen. Lower values indicate higher affinity and potency. You can sort the data by clicking on the column headers.
| Compound | IC50 | Note |
| (R)-Baclofen | 15 nM | The more potent enantiomer |
| This compound | 1.77 µM | The less potent enantiomer |
| Racemic Baclofen | 35 nM | A mixture of both enantiomers |
Source: Adapted from data reported in scientific literature. sci-hub.se
Interactions with Other Receptor Systems and Intracellular Signaling Cascades
The primary action of this compound is through the GABAB receptor, which then modulates various downstream effectors, including ion channels and complex intracellular signaling pathways. ulisboa.pt
A principal mechanism of this compound's action, particularly in presynaptic inhibition, is the modulation of Voltage-Gated Calcium Channels (VGCCs). nih.govfrontiersin.org Upon activation by this compound, the GABAB receptor's coupled Gi/Go protein dissociates, and its Gβγ subunit directly inhibits high-voltage-activated Ca2+ channels. frontiersin.orgmdpi.com This inhibition primarily targets N-type (Cav2.2) and P/Q-type (Cav2.1) channels. frontiersin.orgbiorxiv.orgnih.gov The reduction in Ca2+ influx into the presynaptic terminal leads to a decrease in the release of various neurotransmitters, including glutamate (B1630785). frontiersin.orgmdpi.comahajournals.orgnih.gov This presynaptic inhibition is a fundamental process by which this compound exerts its effects in the central nervous system. ahajournals.orgnih.govuni-muenchen.deahajournals.org
This compound significantly modulates the mesolimbic dopamine (B1211576) system, a crucial pathway for reward and motivation that originates in the ventral tegmental area (VTA) and projects to areas like the nucleus accumbens (NAc). ulisboa.ptwikipedia.orgsalviapub.comnih.gov GABAB receptors are located on VTA dopamine neurons. oup.comoup.com When activated by baclofen, these receptors can inhibit the firing of dopamine neurons, leading to a reduction in dopamine release in the NAc. oup.comjneurosci.org This inhibitory action on the dopamine pathway is considered a key mechanism for its effects on reward-motivated behaviors. nih.govoup.com Interestingly, the effect can be dose-dependent, with some studies suggesting low doses of baclofen might disinhibit dopamine neurons (by acting on GABAergic interneurons), while higher doses are inhibitory. ulisboa.ptfrontiersin.orgnih.govunige.chnih.gov The S(-) enantiomer, in particular, has been observed to potentially increase dopamine release in some contexts. frontiersin.orgnih.gov
Beyond ion channel modulation, GABAB receptor activation by this compound can trigger intracellular signaling cascades like the Extracellular signal-Regulated Kinase (ERK) and Akt (also known as Protein Kinase B) pathways. nih.govresearchgate.netresearchgate.net These pathways are vital for processes such as cell survival, neuroprotection, and synaptic plasticity. frontiersin.org
Activation of the Akt pathway often occurs via the Gβγ subunit stimulating phosphoinositide 3-kinase (PI3K). mdpi.comnih.govaai.org This PI3K/Akt signaling has been shown to promote neuronal survival and alleviate oxidative stress. frontiersin.orgmdpi.comnih.gov Studies have demonstrated that baclofen can increase the phosphorylation (activation) of Akt, which may contribute to neuroprotective effects. nih.govresearchgate.netaai.orgfrontiersin.org
The ERK pathway can also be activated following GABAB receptor stimulation. nih.govresearchgate.net This activation can be mediated by G-proteins or through β-arrestin-dependent mechanisms and is implicated in long-term changes in neuronal function and neuroprotection. nih.govfrontiersin.org However, the role of these pathways can be cell-type specific, as some research in non-neuronal cells found no significant change in Akt or ERK phosphorylation after baclofen treatment. spandidos-publications.com
Table 2: Summary of this compound's Downstream Interactions This interactive table outlines the key molecular interactions of this compound following GABAB receptor activation. You can sort the data by clicking on the column headers.
| Pathway/Channel | Effect of this compound | Primary Mediator | Key Downstream Consequence |
| Voltage-Gated Calcium Channels (VGCCs) | Inhibition | Gβγ subunit | Reduced presynaptic neurotransmitter release |
| Mesolimbic Dopamine Pathway | Inhibition (dose-dependent) | GABAB receptors on VTA neurons | Decreased dopamine release in Nucleus Accumbens |
| ERK Signaling Pathway | Activation | G-protein / β-arrestin | Neuroprotection, modulation of synaptic plasticity |
| Akt Signaling Pathway | Activation | PI3K | Promotion of cell survival, anti-apoptotic effects |
Advanced Pharmacokinetic and Metabolic Research of S Baclofen
Stereoselective Absorption and Distribution Dynamics of (S)-Baclofen
The journey of this compound through the body is marked by stereoselective processes that differentiate it from its R-enantiomer. These processes influence its absorption from the gastrointestinal tract and its subsequent distribution to various tissues, including the central nervous system.
Gastrointestinal Absorption Mechanisms
Following oral administration, baclofen (B1667701) is generally well-absorbed from the gastrointestinal tract, with a bioavailability reported to be between 70% and 85%. nih.gov Peak plasma concentrations are typically reached within two to three hours. nih.govdrugbank.com Studies suggest that the absorption of baclofen is dose-dependent, with absorption increasing with higher doses. nih.govdrugbank.com
While some research has suggested the involvement of amino acid transporters in the intestinal absorption of baclofen, other studies indicate that nasal absorption occurs primarily through simple passive diffusion, with no significant stereospecificity observed. nih.govresearchgate.net This suggests that different transport mechanisms may be at play in different absorption sites. After administration of racemic baclofen, higher plasma concentrations and exposure of the R-enantiomer have been observed in the early post-dose period (up to 3 hours) compared to the S-enantiomer. mdpi.com This difference in early plasma exposure could be partially attributed to stereoselective first-pass metabolism of this compound. nih.govresearchgate.net
Blood-Brain Barrier Permeability and Central Nervous System Exposure
The ability of this compound to exert its effects on the central nervous system (CNS) is contingent on its capacity to cross the blood-brain barrier (BBB). Due to its high water solubility, baclofen does not readily cross the BBB. nih.govdrugbank.com Consequently, concentrations in the cerebrospinal fluid (CSF) are significantly lower than in the plasma, approximately 8.5 times lower. drugbank.commedicines.org.uknovartis.com
Plasma Protein Binding Characteristics
Once in the bloodstream, this compound exhibits a relatively low degree of binding to plasma proteins. The protein binding rate is approximately 30% and remains constant over a wide concentration range. medicines.org.uknovartis.comfrontiersin.orghres.ca This low level of protein binding suggests that changes in binding are unlikely to have a clinically significant impact on the drug's disposition. frontiersin.org The primary binding protein is thought to be albumin. mdpi.com
Volume of Distribution and Tissue Compartmentalization
The volume of distribution (Vd) of baclofen is approximately 0.7 L/kg, indicating its distribution into total body water. nih.govdrugbank.commedicines.org.uknovartis.com In pediatric patients with cerebral palsy, the apparent volume of distribution at steady state (Vss/F) was found to be 1.16 L/kg. childrensmercy.org The drug is widely distributed throughout the body; however, its concentration in the central nervous system is lower than in other tissues. hres.ca
Stereoselective Biotransformation and Metabolite Profiling of this compound
The metabolism of baclofen is a key area where stereoselectivity is prominently observed. The S-enantiomer undergoes a distinct metabolic pathway that is not shared by its R-counterpart.
Hepatic and Extrahepatic Metabolic Pathways, including Oxidative Deamination
A significant finding in the study of baclofen's metabolism is the stereoselective biotransformation of the S-enantiomer. nih.govfrontiersin.orgfrontiersin.org this compound is metabolized in the liver and gut, primarily through oxidative deamination, to form its main metabolite, β-(p-chlorophenyl)-4-hydroxybutyric acid, also known as S-M1. nih.govdrugbank.comnih.govsci-hub.se This metabolite is pharmacologically inactive. drugbank.commedicines.org.ukgenixpharma.com This metabolic pathway is exclusive to the S-enantiomer; the R-enantiomer does not appear to undergo significant metabolic transformation. nih.govresearchgate.netfrontiersin.org
Table of Pharmacokinetic Parameters for this compound
Table of Mentioned Compounds
Enzymatic Systems Involved in Metabolite Formation (e.g., S-M1)
The metabolism of baclofen is stereoselective, with the (S)-enantiomer undergoing biotransformation while the (R)-enantiomer is largely excreted unchanged. nih.govfrontiersin.org The primary metabolic pathway for this compound is oxidative deamination, leading to the formation of its main metabolite, S-M1, which is chemically known as 3-(4-chlorophenyl)-4-hydroxybutyric acid. mdpi.comnih.gov This transformation is a key differentiator between the two enantiomers.
Glucuronide Conjugation Pathways of this compound and its Metabolites
Following the initial oxidative deamination of this compound to S-M1, further metabolism occurs via glucuronide conjugation. frontiersin.orgmdpi.comnih.gov This is a phase II metabolic reaction where glucuronic acid is attached to the metabolite, increasing its water solubility and facilitating its excretion. slideshare.net
Pharmacological Activity and Toxicological Profiles of this compound Metabolites
The primary metabolite of this compound, S-M1, also known as β-(p-chlorophenyl)-4-hydroxybutyric acid, is considered to be pharmacologically inactive. drugbank.comfda.govmedicines.org.uk This lack of activity is a significant aspect of baclofen's metabolic profile, as it implies that the therapeutic effects are primarily attributable to the parent compound, specifically the R-enantiomer. mdpi.com
The toxicological profile of this compound metabolites has not been extensively detailed as a separate area of study, largely due to their pharmacological inactivity and the fact that they constitute a small percentage of the administered dose. mdpi.com The focus of toxicity studies has generally been on the parent drug, baclofen. However, the formation of these metabolites is a key factor in the stereoselective disposition of the drug. nih.gov
Stereoselective Elimination and Excretion Mechanisms
The elimination of baclofen demonstrates stereoselectivity, with differences observed in the excretion pathways of the (R)- and (S)-enantiomers. This is primarily due to the metabolism of the (S)-enantiomer.
Renal Clearance Pathways of Unchanged this compound and its Metabolites
Renal excretion is the primary route of elimination for baclofen and its metabolites. nih.govfrontiersin.org A significant portion of an administered dose of baclofen is excreted unchanged in the urine. frontiersin.orgmdpi.com Studies have shown that renal clearance of baclofen is high and correlates with creatinine (B1669602) clearance, suggesting that glomerular filtration is the main mechanism of renal excretion. mdpi.comamazonaws.com
Research indicates a slightly lower urinary excretion of this compound compared to (R)-baclofen after administration of the racemic mixture. mdpi.com This is consistent with a portion of the (S)-enantiomer being transformed into metabolites. nih.govresearchgate.net The metabolites of this compound, including S-M1 and its glucuronide conjugate, are also eliminated via the kidneys. mdpi.comnih.gov
Biliary and Fecal Excretion Routes
While renal excretion is the predominant pathway, a smaller portion of baclofen is eliminated through biliary and fecal routes. nih.gov Early studies with radiolabeled baclofen showed that a fraction of the dose is excreted in the feces. mdpi.com This suggests some degree of biliary excretion, where the drug or its metabolites are secreted into the bile and then eliminated in the feces. frontiersin.org The enterohepatic circulation, the process of reabsorption of excreted substances from the intestine, may also play a minor role. medicinainterna.net.pe
Elimination Half-Life Dynamics and Sources of Inter-Individual Variability
The elimination half-life of baclofen is relatively short, generally ranging from 2 to 6 hours after oral administration. nih.govdrugbank.com Studies comparing the enantiomers have found similar plasma elimination half-lives for (R)- and this compound, approximately 5.3 and 5.1 hours, respectively. mdpi.com In pediatric patients with cerebral palsy, the average terminal half-life for both enantiomers was found to be 4.5 hours. nih.gov
Significant inter-individual variability has been observed in the absorption and elimination processes of baclofen. nih.gov This variability can be attributed to several factors, including differences in renal function, as baclofen clearance is closely tied to creatinine clearance. frontiersin.org Age and body weight have also been identified as determinants of apparent clearance in children. nih.gov Furthermore, genetic factors may contribute to this variability. nih.gov While a proportional relationship between the oral dose and plasma concentrations has been described, the wide range of effective doses in clinical practice highlights the impact of this inter-individual variability. frontiersin.org
Interactive Data Table: Pharmacokinetic Parameters of this compound and its Metabolites
| Parameter | Value | Source |
| Metabolism | ||
| Primary Metabolite | S-M1 (3-(4-chlorophenyl)-4-hydroxybutyric acid) | mdpi.comnih.gov |
| Enzymatic Pathway | Oxidative Deamination | mdpi.comnih.gov |
| Further Metabolism | Glucuronide Conjugation | frontiersin.orgmdpi.comnih.gov |
| Pharmacological Activity of Metabolite | Inactive | drugbank.comfda.govmedicines.org.uk |
| Elimination | ||
| Primary Route | Renal Excretion (unchanged drug and metabolites) | nih.govfrontiersin.orgmdpi.com |
| Secondary Route | Biliary/Fecal Excretion | nih.govmdpi.com |
| Elimination Half-Life (S-Baclofen) | ~5.1 hours | mdpi.com |
| Inter-individual Variability Sources | Renal function, age, body weight, genetic factors | nih.govfrontiersin.orgnih.gov |
Preclinical Investigations and Neurobiological Effects of S Baclofen
In Vitro and In Vivo Model Systems for Efficacy Evaluation
GABAB Receptor Knockout Models in Neuropharmacology Research
The investigation of (S)-Baclofen's effects is significantly advanced by the use of GABAB receptor knockout models. These genetically modified animals, which lack specific subunits of the GABAB receptor, are instrumental in elucidating the receptor's role in various physiological and pathological processes. For instance, mice deficient in the GABAB1 subunit exhibit a range of abnormalities, including spontaneous seizures, hyperalgesia, hyperlocomotion, and memory impairment, underscoring the critical role of this receptor in neurological function. nih.govfrontiersin.org Studies in GABAB1 knock-out mice have shown that while they display anxiety and decreased immobility, the administration of baclofen (B1667701), a GABAB receptor agonist, can still elicit some effects, suggesting the potential for GABAB1-independent signaling pathways. frontiersin.org
Furthermore, research on GABAB2 knockout mice has revealed similar phenotypes, confirming the necessity of both subunits for a fully functional receptor. frontiersin.org However, baclofen was still able to inhibit K+ channels in the CA1 pyramidal neurons of GABAB2-/- mice, indicating that the GABAB1 subunit may possess specific properties in the absence of GABAB2. frontiersin.org These knockout models have also been crucial in understanding the role of GABAB receptors in conditions like Fragile X syndrome, where baclofen has been shown to normalize auditory-evoked neural oscillations and behavioral deficits in Fmr1 knockout mice. eneuro.org Additionally, GABAB receptor knockout mice have been used to explore the receptor's involvement in glucose homeostasis. physiology.org The absence of GABAB receptors in these models leads to alterations in pancreatic histology, physiology, and insulin (B600854) resistance. physiology.org
Cellular and Animal Models of Spasticity and Muscle Hypertonia
The efficacy of this compound in managing spasticity and muscle hypertonia is extensively studied using various cellular and animal models. Spasticity, a motor disorder characterized by a velocity-dependent increase in muscle tone, is a common consequence of neurological conditions like spinal cord injury (SCI), multiple sclerosis (MS), and traumatic brain injury (TBI). nih.govneuromodulation.com
Animal models of spasticity are crucial for preclinical evaluation. A commonly used model involves a complete thoracic spinal transection in rats, which leads to chronic muscle spasticity and spinal hyper-reflexia. plos.org In these models, systemic administration of baclofen has been shown to significantly reduce electromyography (EMG) activity and muscle resistance during passive ankle rotation, demonstrating its anti-spastic effect. plos.org Studies in rat models of SCI have also shown that early initiation of intrathecal baclofen can prevent the onset of spasticity and reduce histochemical changes in the spinal cord that contribute to neuronal excitability. frontiersin.org
In addition to SCI models, baclofen's effects are evaluated in models of other neurological disorders. For instance, in animal models of multiple sclerosis, baclofen has been shown to alleviate spasticity. mdpi.com Furthermore, research in animal TBI models has demonstrated that intrathecal baclofen can prevent the onset of spasticity. frontiersin.org
Cellular models also play a role in understanding the mechanisms of baclofen's action. Studies on isolated spinal cord preparations from rats with chronic spinal injury allow for detailed investigation of the drug's effects on neuronal excitability and synaptic transmission. physiology.org These in vitro models have shown that baclofen can inhibit both monosynaptic and polysynaptic reflexes at very low concentrations, suggesting a presynaptic site of action. physiology.org
Preclinical Models of Substance Use Disorders and Reward Pathways
Preclinical research has extensively investigated the potential of baclofen in the context of substance use disorders (SUDs), with a focus on its interaction with the brain's reward pathways. nih.govresearchgate.netwikipedia.org Animal models are pivotal in this area of research, providing insights into baclofen's ability to modulate drug-seeking and drug-taking behaviors.
Studies in rodents have demonstrated that baclofen can reduce the self-administration of various substances of abuse, including alcohol, cocaine, heroin, nicotine (B1678760), and methamphetamine. karger.comresearchgate.netfrontiersin.org For example, in alcohol-preferring rats, baclofen has been shown to decrease voluntary alcohol intake. karger.com Similarly, research using binge-like drinking models in mice has found that racemic baclofen can reduce alcohol consumption. iu.eduulisboa.pt The mechanism is thought to involve the modulation of the mesolimbic dopamine (B1211576) system, a key component of the brain's reward circuitry. researchgate.netwikipedia.org By acting on GABAB receptors, baclofen is believed to decrease the release of dopamine associated with the rewarding effects of drugs. wikipedia.orgfrontiersin.org
Preclinical studies have also explored baclofen's effects on drug craving and relapse. Functional MRI (fMRI) studies in animal models have shown that baclofen can suppress the activation of reward pathways in response to drug cues. trialscreen.org This suggests that baclofen may help to weaken the association between environmental cues and the rewarding effects of drugs, thereby reducing the motivation to seek them out. nih.gov
Neuroinflammation and Oxidative Stress Models in Central Nervous System Disorders
This compound has been investigated for its potential neuroprotective effects in preclinical models of neuroinflammation and oxidative stress, which are implicated in a variety of central nervous system (CNS) disorders. nih.govresearchgate.net Neuroinflammation, driven by the activation of glial cells like microglia and astrocytes, and the infiltration of immune cells, plays a significant role in the pathology of conditions such as multiple sclerosis (MS) and spinal cord injury. mdpi.comfrontiersin.org
In vitro studies using cultured glial cells have shown that baclofen can exert anti-inflammatory effects. For instance, it has been demonstrated to inhibit the release of pro-inflammatory cytokines from microglia and astrocytes. nih.govdrugbank.com Furthermore, baclofen has been found to modulate the signaling of Toll-like receptors (TLRs), which are key players in the innate immune response and are implicated in the progression of MS. frontiersin.org Specifically, baclofen has been shown to reduce TLR4-induced release of pro-inflammatory cytokines from primary murine microglia. frontiersin.org
Animal models of neurological disorders provide further evidence for baclofen's anti-inflammatory and neuroprotective properties. In a rat model of morphine-induced ovarian polycystic condition, which is associated with inflammation, baclofen demonstrated a protective effect against oxidative stress in the hippocampus. Oxidative stress, an imbalance between the production of reactive oxygen species and the body's ability to neutralize them, is a common feature of many neurological disorders and contributes to neuronal damage. researchgate.net Research has indicated that baclofen can decrease oxidative stress in rats. nih.gov In a model of amyloid peptide-induced oxidative stress in the hippocampus, a combination therapy including baclofen was shown to significantly prevent this stress. google.com.na
Neuropharmacological Effects and Central Nervous System Modulation
Modulation of Mono- and Polysynaptic Reflexes and Muscle Tone Regulation
This compound exerts its primary therapeutic effect as a muscle relaxant by modulating spinal reflexes and regulating muscle tone. uni-muenchen.denih.gov Its mechanism of action involves agonism at the GABAB receptor, which leads to the inhibition of both monosynaptic and polysynaptic reflexes at the spinal cord level. drugbank.commdpi.com
The inhibition of these reflexes is achieved through both presynaptic and postsynaptic actions. Presynaptically, baclofen binding to GABAB receptors on the terminals of primary afferent fibers reduces the influx of calcium ions. mdpi.com This, in turn, decreases the release of excitatory neurotransmitters, thereby diminishing the excitatory postsynaptic potentials (EPSPs) in motor neurons. physiology.org Studies in animal models have shown that baclofen effectively inhibits monosynaptic and long-lasting polysynaptic reflexes at very low concentrations. physiology.org For instance, in spinalized rats, baclofen inhibited these reflexes with an EC50 of approximately 0.25-0.26 µM. physiology.org
Postsynaptically, baclofen hyperpolarizes motor neurons by increasing potassium conductance. mdpi.com This action raises the threshold for action potential generation, making the motor neurons less excitable and contributing to muscle relaxation. mdpi.com While some studies suggest a primary presynaptic site of action for baclofen's effect on monosynaptic reflexes, others provide evidence for a postsynaptic effect, particularly with intrathecal administration. physiology.orgnih.gov
| Finding | Animal/Cell Model | Key Result | Reference |
|---|---|---|---|
| Inhibition of Monosynaptic Reflex | Acute Spinal Rats | EC50 = 0.18 ± 0.02 µM | physiology.org |
| Inhibition of Polysynaptic Reflex | Chronic Spinal Rats | EC50 = 0.25 ± 0.09 µM | physiology.org |
| Reduction of Muscle Resistance | Thoracic Spinal Transection Rats | 85.1% reduction with baclofen | plos.org |
| Suppression of Alcohol Intake | Alcohol-Preferring Rats | Dose-dependent reduction | karger.com |
| Prevention of Oxidative Stress | Rat Hippocampus (Amyloid Model) | 65.9% prevention with combination therapy | google.com.na |
| Inhibition of Pro-inflammatory Cytokines | Murine Glial Cells | Baclofen reduced cytokine release | nih.govfrontiersin.org |
Influence on Memory Storage and Retrieval Processes
This compound, as the active enantiomer of baclofen, exerts its effects primarily through the activation of the gamma-aminobutyric acid type B (GABA-B) receptor. Preclinical studies indicate that the GABA-B system is involved in the modulation of memory storage and retrieval, though the effects can be complex and dependent on the specific conditions of the investigation. nih.govnih.gov Research in rodent models has demonstrated that baclofen can have a biphasic effect on working memory. researchgate.net For instance, in a radial-arm maze task, lower doses of baclofen were found to improve memory performance, whereas higher doses resulted in memory impairment. researchgate.net
Furthermore, baclofen has been shown to interact with other neurotransmitter systems known to be critical for memory, such as the nicotinic acetylcholine (B1216132) system. Studies have shown that nicotine can reverse the memory deficits induced by high doses of baclofen, highlighting an important interaction between the GABAergic and nicotinic systems in working memory function. researchgate.net
Another significant area of investigation is the role of this compound in the reconsolidation of established memories, particularly those associated with drug-seeking behavior. Reconsolidation is a process where retrieved memories become temporarily labile and susceptible to disruption. Preclinical research using a morphine-induced conditioned place preference (CPP) paradigm found that administering baclofen directly into the agranular insular cortex (AI) immediately after memory retrieval could eliminate the expression of the morphine-associated memory. frontiersin.org This effect was time-dependent, as administration 6 hours post-retrieval had no effect, suggesting a specific disruption of the reconsolidation window. frontiersin.org This finding points to the potential of GABA-B receptor activation in the AI to disrupt the stability of long-term, drug-related memories. frontiersin.org
Table 1: Effects of Baclofen on Memory in Preclinical Models This table is interactive. You can sort and filter the data.
| Model/Test | Key Finding | Mechanism/Interaction | Reference(s) |
|---|---|---|---|
| Radial-Arm Maze (Rats) | Biphasic effect: Low doses improved memory, high doses impaired it. | GABA-B system modulation of working memory. | researchgate.net |
| Radial-Arm Maze (Rats) | Nicotine reversed high-dose baclofen-induced memory deficits. | Interaction between nicotinic and GABA systems. | researchgate.net |
Impact on Mood and Anxiety-Related Neural Circuits
This compound's activity as a GABA-B receptor agonist is central to its influence on neural circuits governing mood and anxiety. nih.govbiologyinsights.com Anxiety disorders are often characterized by excessive neuronal excitability and dysregulated neurotransmission, particularly involving reduced inhibitory signaling. biologyinsights.comnih.gov By activating GABA-B receptors, baclofen induces neuronal hyperpolarization through the opening of potassium channels and closing of calcium channels, which diminishes the release of excitatory neurotransmitters like glutamate (B1630785). biologyinsights.compatsnap.com This neural dampening effect may help normalize overactive pathways implicated in anxiety disorders. biologyinsights.com
The amygdala, a key brain region in processing fear and anxiety, is a significant site of action for baclofen. nih.govnih.gov The central nucleus of the amygdala (CeA) is a principal output station, and its activity is tightly regulated by a network of inhibitory GABAergic interneurons. nih.gov Baclofen can modulate neurotransmission within the amygdala, reducing the strength of both excitatory (glutamate) and inhibitory (GABA) transmission through a presynaptic mechanism. nih.gov It has been proposed that baclofen may help normalize an abnormal GABA tone in the amygdala that is associated with anxiety-like behaviors. nih.gov
Beyond the amygdala, this compound also interacts with other neurotransmitter systems involved in mood regulation. It can acutely inhibit serotonin (B10506) neurons and their release, which may contribute to its anxiolytic effects as hyperactivity of serotonin raphe neurons is a known mechanism that can produce anxiety. nih.gov The compound's ability to modulate synaptic plasticity in mood-regulating circuits may help recalibrate the brain's response to stressors. biologyinsights.com
Antinociceptive Activities and Pain Pathway Modulation
This compound demonstrates significant antinociceptive (pain-reducing) properties by modulating pain signaling at both the spinal and supraspinal levels. drugbank.comkemdikbud.go.id Its primary mechanism involves the activation of GABA-B receptors on presynaptic terminals of primary afferent fibers in the spinal cord. nih.govfrontiersin.org This activation inhibits the influx of calcium ions, which in turn reduces the release of excitatory neurotransmitters, such as substance P and glutamate, that are crucial for transmitting pain signals to the brain. drugbank.comnih.govfrontiersin.org
Preclinical studies have established its efficacy in various pain models. In models of visceral pain, such as colorectal distension in rats, baclofen significantly increases the pain threshold, indicating a reduction in pain perception. researchgate.netresearchgate.net This suggests that GABA-B receptor activation is a powerful modulator of gastrointestinal pain pathways. researchgate.netresearchgate.net
Furthermore, baclofen has shown effectiveness in models of chronic neuropathic pain, where it can inhibit allodynia and hyperalgesia. researchgate.netnih.gov Its interaction with opioid signaling pathways is also of significant interest. Co-administration of baclofen with opioids like morphine or fentanyl has been found to produce synergistic antinociceptive effects. kemdikbud.go.id This potentiation is thought to result from the enhancement of opioid receptor-dependent inhibition of pain signals, primarily at the spinal level. kemdikbud.go.id Research also suggests that baclofen can modulate the expression and activity of the Transient Receptor Potential Vanilloid 1 (TRPV1) channel, which plays a role in thermal hyperalgesia and the development of morphine tolerance. nih.gov
Table 2: Antinociceptive Effects of Baclofen in a Visceral Pain Model This table is interactive. You can sort and filter the data.
| Distension Method | Pain Threshold (Control) | Pain Threshold (Baclofen) | Reference(s) |
|---|---|---|---|
| Ramp Colorectal Distension | 34.1 ± 1.9 mmHg | 71.1 ± 3.7 mmHg | researchgate.net |
Neuroprotective and Anti-inflammatory Properties
Inhibition of Pro-inflammatory Cytokine Production
This compound exhibits notable anti-inflammatory properties by modulating the response of glial cells and immune cells, which are key players in neuroinflammation. nih.govdrugbank.com Research has shown that baclofen can inhibit the release of pro-inflammatory cytokines from activated microglia and astrocytes. nih.govdrugbank.comnih.gov This is achieved, in part, by down-regulating inflammatory signaling pathways such as the nuclear factor-κB (NF-κB) pathway. nih.govmdpi.com
Specifically, baclofen has been demonstrated to reduce the production of several key pro-inflammatory cytokines. These include Tumor Necrosis Factor-alpha (TNF-α), Interferon-gamma (IFN-γ), and interleukins such as IL-6 and IL-12. nih.govmdpi.comresearchgate.net For example, in vitro studies have shown that baclofen reduces the TLR4-induced release of pro-inflammatory cytokines from primary murine microglia. nih.gov In models of allergic contact dermatitis, baclofen administration was also shown to inhibit TNF-α release. researchgate.net
Conversely, baclofen may promote a shift toward a more neuroprotective, anti-inflammatory profile. mdpi.comresearchgate.net This includes promoting the production of anti-inflammatory cytokines like IL-10 and transforming growth factor-β (TGF-β). mdpi.comresearchgate.net By directing T-cell responses away from pro-inflammatory Th1/17 pathways and toward anti-inflammatory Th2 pathways, baclofen may help reduce the autoimmune mechanisms that drive neuroinflammation in certain conditions. mdpi.com
Reduction of Oxidative Stress Markers and Cellular Damage
Preclinical and clinical evidence suggests that this compound possesses neuroprotective capabilities linked to its ability to counteract oxidative stress. nih.govdrugbank.com Oxidative stress, an imbalance between the production of reactive oxygen species and the ability of the body to detoxify these reactive products, leads to cellular damage and is implicated in various neurodegenerative processes. Baclofen has been found to attenuate oxidative damage and reverse free radical damage in various experimental settings. frontiersin.org
In an experimental autoimmune encephalomyelitis (EAE) mouse model, treatment involving baclofen led to a significant reduction in the levels of malondialdehyde (MDA), a key marker of lipid peroxidation and oxidative stress. nih.gov The same study observed a significant increase in the activity of the primary antioxidant enzymes catalase (CAT) and superoxide (B77818) dismutase (SOD) in the brains of treated animals. nih.gov
Furthermore, a study in alcohol-dependent individuals provided evidence that baclofen treatment significantly increased the brain concentrations of glutathione (B108866) (GSH), a critical endogenous antioxidant. frontiersin.org This increase in GSH suggests a role for baclofen in mitigating neural oxidative stress. frontiersin.org By decreasing glutamate release, baclofen may also indirectly reduce oxidative stress, as excessive glutamatergic activity can lead to excitotoxic neuronal damage and subsequent oxidative stress. frontiersin.org
Table 3: Modulation of Oxidative Stress Markers by Baclofen This table is interactive. You can sort and filter the data.
| Marker | Effect of Baclofen | Model | Reference(s) |
|---|---|---|---|
| Malondialdehyde (MDA) | Significant Reduction | EAE Mouse Model | nih.gov |
| Catalase (CAT) | Significant Increase | EAE Mouse Model | nih.gov |
| Superoxide Dismutase (SOD) | Significant Increase | EAE Mouse Model | nih.gov |
Mechanisms of Neuronal Function Preservation and Neurodegeneration Delay
The primary mechanism underlying the neuroprotective effects of this compound is its function as a GABA-B receptor agonist. patsnap.com By binding to these receptors on pre- and post-synaptic neurons, it triggers an influx of potassium ions, leading to hyperpolarization of the cell membrane. patsnap.comdrugbank.com Simultaneously, it inhibits voltage-gated calcium channels, reducing calcium influx into presynaptic terminals. patsnap.com This dual action decreases neuronal excitability and inhibits the release of excitatory neurotransmitters. drugbank.comnih.gov This reduction in neuronal firing and excitatory transmission can protect neurons from the damaging effects of excitotoxicity, a common pathway in many neurodegenerative disorders.
Evidence for the preservation of neuronal integrity comes from studies showing that baclofen administration can increase levels of N-acetylaspartate (NAA), a metabolite considered a marker of neuronal health and viability. frontiersin.org The neuroprotective effects of GABA-B receptor activation are also linked to the attenuation of neuroinflammation and oxidative stress, as detailed previously. nih.govfrontiersin.org By inhibiting the production of pro-inflammatory cytokines and reducing oxidative damage, baclofen helps to create a more favorable environment for neuronal survival. drugbank.commdpi.comnih.gov This combination of reducing excitotoxicity, curbing neuroinflammation, and decreasing oxidative stress constitutes the main mechanisms by which this compound may preserve neuronal function and potentially delay neurodegeneration. frontiersin.org
Immunomodulatory Effects on Microglia and Astrocytes
Extensive preclinical research has established that racemic baclofen, a mixture of (R)- and (S)-enantiomers, exerts significant immunomodulatory effects by acting as a GABA-B receptor agonist. nih.govdrugbank.com These effects are primarily characterized by the suppression of neuroinflammation through the modulation of glial cells, including microglia and astrocytes. nih.govnih.gov However, the pharmacological activity of racemic baclofen is overwhelmingly attributed to its (R)-enantiomer, also known as arbaclofen. tandfonline.comneurology.org The (R)-enantiomer is the potent, active component responsible for GABAB receptor activation, while the (S)-enantiomer is considered significantly less active or inactive at this receptor. childrensmercy.orgfrontiersin.org
A comprehensive review of existing preclinical literature reveals a notable lack of studies specifically investigating the immunomodulatory effects of the this compound enantiomer on microglia and astrocytes. The scientific focus has remained on the racemate and the more pharmacologically active (R)-Baclofen. Therefore, detailed research findings, data tables on cytokine modulation, and specific effects on glial activation pathways pertaining solely to this compound are not available in the current body of scientific research.
Microglia
Microglia, the resident immune cells of the central nervous system, express GABAB receptors. mdpi.com Activation of these receptors by racemic baclofen has been shown to attenuate the inflammatory response. nih.gov Studies using racemic baclofen demonstrate a reduction in the release of pro-inflammatory cytokines such as Interleukin-6 (IL-6), Interleukin-12 (IL-12), and Tumor Necrosis Factor-alpha (TNF-α) from microglia activated by inflammatory stimuli like lipopolysaccharide (LPS). nih.govfrontiersin.org This action is linked to the inhibition of key inflammatory signaling pathways, including nuclear factor-kappa B (NF-κB). nih.gov Furthermore, racemic baclofen can promote a shift in microglial phenotype from a pro-inflammatory state to a more anti-inflammatory and neuroprotective state. nih.gov
Despite these well-documented effects of the racemic mixture, there are no specific preclinical studies that have isolated and examined the effects of this compound on microglial activation, cytokine release, or phenotypic switching. The significantly lower affinity of this compound for the GABAB receptor likely accounts for this research gap, as it is presumed to contribute minimally, if at all, to the immunomodulatory actions observed with the racemic drug. childrensmercy.orgacs.org
Astrocytes
Astrocytes, another key glial cell type involved in neuroinflammation, also express GABAB receptors. biorxiv.org Preclinical research using racemic baclofen indicates that it can reduce the activation of astrocytes and inhibit their release of pro-inflammatory mediators. nih.gov For instance, studies have shown that racemic baclofen can reduce the expression of Glial Fibrillary Acidic Protein (GFAP), a marker of reactive astrogliosis, in models of neurological disease. nih.gov
As with microglia, there is a lack of direct evidence or dedicated studies on the specific immunomodulatory effects of this compound on astrocytes. The existing research on baclofen's impact on astrocyte-mediated inflammation has been conducted using the racemic mixture, with the understanding that the observed effects are driven by the (R)-enantiomer's potent agonism at GABAB receptors. One study noted that the application of racemic baclofen to pure astrocyte cultures did not alter the level of intercellular communication, though this was not in a specific neuroinflammatory context. rupress.org
The differential activity of the baclofen enantiomers is the primary reason for the focus on (R)-Baclofen in research and development. The table below summarizes the relative affinity of the enantiomers for the GABAB receptor, underscoring the scientific rationale for investigating the (R)-enantiomer for therapeutic effects.
| Compound | Receptor Binding Affinity (IC50) | Primary Pharmacological Role |
| (R)-Baclofen | High affinity (e.g., 130 times more potent than S-baclofen) childrensmercy.org | Active enantiomer, potent GABAB agonist neurology.org |
| This compound | Low affinity childrensmercy.orgfrontiersin.org | Less active or inactive enantiomer acs.org |
Advanced Research in Clinical Applications of S Baclofen
Investigational Applications in Psychiatric and Addiction Disorders
The role of the GABA-B receptor in modulating neurotransmitter systems, such as dopamine (B1211576), has prompted research into baclofen's potential for treating psychiatric and addiction disorders. aafp.orgamericanaddictioncenters.org
The application of baclofen (B1667701) in treating Alcohol Use Disorder (AUD) has yielded mixed but promising results. americanaddictioncenters.org Its potential mechanism is thought to involve the suppression of alcohol-stimulated dopamine release. aafp.org Several randomized controlled trials (RCTs) have investigated its efficacy.
A 2021 Cochrane review that included 17 RCTs and 1,818 adults found moderate-certainty evidence that baclofen likely reduces the risk of relapse to any drinking compared with a placebo. aafp.orgrti.org The same review also found high-certainty evidence that baclofen increased the percentage of abstinent days by about 9%, which translates to nearly three extra days of abstinence per month. rti.org However, the review did not find a significant effect on heavy drinking days. rti.org Conversely, a 2018 Cochrane review of 12 RCTs with 1,128 participants concluded there was no significant difference between baclofen and placebo on primary outcomes like relapse or percentage of abstinent days, highlighting significant heterogeneity among the studies. nih.gov Some earlier placebo-controlled trials conducted in Italy showed that baclofen was effective in enhancing abstinence and reducing cravings. researchgate.netnih.gov However, a subsequent trial in the United States did not find baclofen to be superior to placebo. nih.gov Research continues, with some studies exploring the efficacy of higher doses. clinicaltrials.gov
Table 2: Selected Randomized Controlled Trial Findings for Baclofen in Alcohol Use Disorder
| Study/Review | Number of Participants | Key Efficacy Findings | Citations |
|---|---|---|---|
| Cochrane Review (2021) | 1,818 (17 RCTs) | Reduced risk of relapse; increased percentage of abstinent days by 9.07%. | aafp.orgrti.org |
| Cochrane Review (2018) | 1,128 (12 RCTs) | No significant difference from placebo for relapse or percentage of abstinent days; high heterogeneity noted. | nih.gov |
| Addolorato et al. (2002) | 39 | Baclofen was superior to placebo in increasing rates of complete abstinence (70% vs 21%). | nih.gov |
| US Trial (Garbutt et al., 2010) | 80 | No difference from placebo on primary outcome (% heavy drinking days). | nih.gov |
Preclinical evidence has suggested that baclofen could be effective in treating various substance use disorders by reducing drug self-administration. researchgate.netkarger.com However, clinical studies in humans have produced inconsistent results.
Opioid Use Disorder: Preclinical studies showed baclofen reduces the severity of opioid withdrawal in animal models, and a single double-blind clinical trial involving 62 patients confirmed these results in humans. researchgate.net However, another RCT found baclofen to be ineffective in the treatment of opioid use disorder itself. karger.com
Cocaine Use Disorder: Despite promising preclinical data, two RCTs found baclofen was not effective in treating cocaine use disorder. karger.com In one of these studies, post-hoc analyses did suggest a potential treatment effect in reducing cocaine use. karger.com
Nicotine (B1678760) Dependence: One randomized, placebo-controlled study with 60 participants found that baclofen administration reduced the daily number of cigarettes smoked. researchgate.net In rodent models, baclofen has been shown to dose-dependently attenuate drug-induced reinstatement of nicotine-seeking behavior and block nicotine-induced conditioned place preference, suggesting potential as an anti-relapse agent. nih.gov
Polysubstance Use Disorder: A pilot study investigated a combination of opipramol (B22078) and a low dose of baclofen in patients with polysubstance use disorder. frontiersin.org The study found that the combination treatment led to a reduction in cravings and depression. frontiersin.org
Research in Binge Eating Disorder and Related Dysregulated Feeding Syndromes
Research into the application of baclofen for binge eating disorder (BED) and similar conditions has shown potential, primarily through the modulation of the GABA-B receptor system, which is implicated in reward processing and impulse control. researchgate.net Preclinical studies in animal models suggested that baclofen could selectively suppress the binge eating of fat, indicating a potential role in managing specific components of dysregulated feeding. nih.gov
Early clinical investigations provided initial evidence for baclofen's efficacy. An open-label trial involving seven women with either BED or bulimia nervosa found that five of the participants experienced a reduction in binge-eating frequency of 50% or more. researchgate.net These preliminary findings prompted more rigorously designed studies to confirm the effects.
A key double-blind, placebo-controlled, crossover study provided more definitive evidence. researchgate.netnih.gov In this trial, twelve individuals with self-reported binge eating were administered either baclofen or a placebo. researchgate.netnih.gov The results demonstrated that baclofen significantly reduced the frequency of binge eating episodes compared to both the placebo and a no-drug run-in period (p<0.05). researchgate.netnih.gov However, the study also noted that while binge frequency decreased, measures of binge severity and food craving showed significant placebo effects, decreasing in both the baclofen and placebo phases. researchgate.netnih.gov Another small crossover randomized controlled trial (RCT) in 12 individuals also reported a small but statistically significant reduction in binge eating frequency with baclofen compared to placebo. lindnercenterofhope.org
These studies, while promising, are noted for their small sample sizes, which limits the generalizability of the findings. researchgate.netresearchgate.net The research collectively suggests that baclofen may be a useful therapeutic agent for reducing binge frequency in some patients, though its effects on the broader psychological aspects of the disorder, such as craving and severity, require further investigation. researchgate.netlindnercenterofhope.org
Table 1: Summary of Key Clinical Research on Baclofen in Binge Eating
| Study Type | Number of Participants | Key Findings | Reference |
|---|---|---|---|
| Open-Label Trial | 7 (4 BED, 3 BN) | 5 of 7 patients had a ≥50% reduction in binge-eating frequency. | researchgate.net |
| Double-Blind, Placebo-Controlled, Crossover RCT | 12 | Baclofen significantly reduced binge frequency vs. placebo (P<0.05). Significant placebo effects were observed for binge severity and craving. | researchgate.netnih.gov |
| Crossover RCT | 12 | Small, statistically significant reduction in binge eating frequency. | lindnercenterofhope.org |
Clinical Research Methodologies and Trial Design Considerations for (S)-Baclofen
Randomized Controlled Trial (RCT) Frameworks and Design Challenges
The gold standard for evaluating the efficacy of this compound, as part of the racemic mixture, is the randomized controlled trial (RCT). researchgate.netresearchprotocols.org Clinical trials investigating baclofen for eating disorders and other conditions have typically employed double-blind, placebo-controlled designs to minimize bias. researchgate.netnih.govpsychiatrist.com In these studies, neither the participants nor the investigators know who is receiving the active drug versus the placebo. isrctn.com Crossover designs have also been utilized, where each participant serves as their own control by receiving both the placebo and the active drug at different times during the trial. researchgate.netnih.govlindnercenterofhope.org
Several design challenges are prominent in baclofen research for eating disorders:
Placebo Response: A significant challenge in BED clinical trials is the high placebo response rate. nih.gov Studies have shown that a substantial number of participants receiving a placebo report a significant reduction in binge eating episodes. nih.gov This effect can make it difficult to demonstrate a statistically significant superiority of the active drug over the placebo, requiring careful trial design and potentially larger sample sizes to detect a true drug effect. nih.gov
Dosing: Determining the optimal dose of baclofen is another challenge. Trials have often used fixed doses or a titration schedule up to a maximum tolerated dose. researchgate.netresearchprotocols.org Given individual variability in response and tolerability, individualized dosing strategies might be more effective, but this adds complexity to the trial design. lindnercenterofhope.org
Development and Validation of Clinical Outcome Measures and Biomarkers
The evaluation of this compound's efficacy in BED trials relies on a combination of validated clinical outcome measures and the exploration of potential biomarkers.
Clinical Outcome Measures: Primary and secondary outcomes in BED trials are designed to capture changes in core symptoms and related psychopathology. clinicaltrials.govclinicaltrials.gov These typically include:
Binge Eating Frequency: The most common primary outcome is the number of binge eating episodes over a specific period (e.g., per week or over 28 days), often recorded by participants in a daily diary or assessed via structured interviews like the Eating Disorder Examination (EDE). researchgate.netclinicaltrials.govclinicaltrials.gov
Binge Eating Scales: Standardized questionnaires such as the Binge Eating Scale (BES) are used to measure the severity of binge eating behaviors and associated feelings and cognitions. researchgate.netnih.gov
Food Craving: Instruments like the Food Craving Inventory-II (FCI-II) are employed to quantify the intensity and frequency of cravings for specific types of food. researchgate.netnih.gov
Psychiatric Comorbidity: Scales like the Hospital Anxiety and Depression Scale (HADS) or the Beck Depression Inventory (BDI) are used to assess changes in co-occurring symptoms of anxiety and depression, which are common in individuals with BED. researchgate.netnih.govclinicaltrials.gov
Table 2: Common Clinical Outcome Measures in Binge Eating Disorder Research
| Outcome Measure | Purpose | Example Instrument |
|---|---|---|
| Binge Episode Frequency | To quantify the number of objective binge episodes. | Self-Report Diaries, Eating Disorder Examination (EDE/EDE-Q) |
| Binge Eating Severity | To assess the overall severity of the eating disorder pathology. | Binge Eating Scale (BES) |
| Food Craving | To measure the subjective experience of craving. | Food Craving Inventory-II (FCI-II) |
| Depressive Symptoms | To monitor changes in comorbid depression. | Beck Depression Inventory (BDI-II), Hospital Anxiety and Depression Scale (HADS) |
| Anxiety Symptoms | To monitor changes in comorbid anxiety. | Hospital Anxiety and Depression Scale (HADS) |
Biomarkers: The development of biomarkers for this compound research is an emerging area.
Pharmacokinetic Analysis: Validated analytical methods, such as liquid chromatography-tandem mass spectrometry (LC-MS/MS), allow for the simultaneous quantification of this compound and (R)-Baclofen in plasma and cerebrospinal fluid. researchgate.netresearchgate.net This is crucial for pharmacokinetic/pharmacodynamic (PK/PD) studies to understand how the drug is processed in the body and to correlate drug exposure with clinical effects and tolerability.
Electrophysiological Markers: Electroencephalography (EEG) and event-related potentials (ERPs) are being explored as translationally relevant biomarkers. innoserlaboratories.com Preclinical studies have shown that baclofen can induce changes in auditory ERPs, suggesting that EEG-based measures could potentially be used to monitor the pharmacodynamic effects of the drug on the central nervous system in clinical trials. innoserlaboratories.com
Considerations for Special Populations in Clinical Research Studies
When designing clinical trials for this compound, specific considerations must be made for various subpopulations to ensure safety and efficacy.
Patients with Renal Impairment: Baclofen is predominantly eliminated from the body unchanged through the kidneys. hres.cahres.ca In patients with impaired renal function, clearance of the drug is significantly decreased, leading to a longer half-life and increased systemic exposure. hres.cahres.ca This elevates the risk of neurotoxicity. Therefore, clinical trials should exercise extreme caution in this population, likely requiring dose adjustments and careful monitoring. nih.gov
Patients with Hepatic Impairment: The liver does not play a significant role in the metabolism and disposition of baclofen. hres.cahres.ca Consequently, hepatic impairment is not expected to alter the drug's pharmacokinetics to a clinically significant degree. hres.cahres.ca However, standard practice dictates cautious use in patients with severe hepatic impairment, as they may be more sensitive to the effects of medications in general. hres.cahres.ca
Patients with Co-occurring Psychiatric or Neurological Disorders: Caution is advised when including patients with a history of psychotic disorders, schizophrenia, or confusional states, as baclofen has been observed to exacerbate these conditions. nih.govmedsafe.govt.nz Similarly, patients with epilepsy or a history of seizures require close monitoring, as deterioration in seizure control has been reported during baclofen therapy. hres.camedsafe.govt.nz
Toxicological and Safety Research of S Baclofen
Neurotoxicity and Central Nervous System Adverse Events: Mechanistic Insights
Pharmacological Basis of Sedation and Drowsiness
The central nervous system (CNS) depressant effects of baclofen (B1667701), such as sedation and drowsiness, are primarily attributed to the (R)-enantiomer's potent agonism at the gamma-aminobutyric acid type B (GABA-B) receptors. vettimes.comnih.gov However, understanding the complete pharmacological picture requires acknowledging the presence of (S)-Baclofen in the racemic mixture.
Activation of GABA-B receptors, which are G-protein coupled receptors found throughout the central nervous system, leads to a cascade of inhibitory neuronal events. sciencworldpublishing.org This activation results in an increased conductance of potassium ions (K+), causing hyperpolarization of the neuronal membrane. nih.gov It also inhibits calcium ion (Ca2+) influx at presynaptic terminals. nih.gov The cumulative effect of these actions is a reduction in the release of excitatory neurotransmitters, leading to generalized CNS depression that manifests as sedation, somnolence, and ataxia. nih.govdrugs.comdrugs.com Transient drowsiness is the most common adverse reaction, observed in as many as 63% of patients in some studies. drugs.com
Table 1: Mechanistic Steps in this compound-Associated CNS Depression
| Mechanistic Step | Consequence | Clinical Manifestation |
| Agonism at GABA-B Receptors | Increased potassium (K+) channel opening | Neuronal hyperpolarization |
| Inhibition of presynaptic calcium (Ca2+) channels | Reduced release of excitatory neurotransmitters | |
| Overall reduction in neuronal excitability | CNS Depression |
Pathophysiology of Baclofen Withdrawal Syndrome
Baclofen withdrawal syndrome is a state of CNS hyperexcitability that occurs following the abrupt cessation or significant reduction of chronic baclofen administration. rebelem.com The underlying pathophysiology is believed to be an adaptive response to prolonged GABA-B receptor stimulation.
Chronic exposure to baclofen leads to a compensatory downregulation and desensitization of GABA-B receptors. dergipark.org.tr This neuroadaptive change means that the nervous system becomes accustomed to the presence of the drug to maintain a normal state of inhibition. When baclofen is suddenly withdrawn, the reduced number and sensitivity of GABA-B receptors result in a loss of the chronic inhibitory effect. rebelem.comscielo.org.co This unmasks a state of neuronal hyperactivity, as the balance shifts towards excitatory neurotransmission. sciencworldpublishing.orgdergipark.org.tr
This hyperexcitability manifests clinically with a range of symptoms, including anxiety, insomnia, tremors, increased spasticity, confusion, hallucinations, and in severe cases, seizures and hyperthermia. rebelem.comdergipark.org.trnih.gov The withdrawal symptoms typically emerge within 24 to 48 hours after drug discontinuation. rebelem.com While more commonly associated with the cessation of intrathecal baclofen, severe withdrawal phenomena can also occur with oral baclofen. dergipark.org.trnih.gov
Mechanisms Underlying Seizure Activity and Encephalopathy
In cases of overdose or toxicity, baclofen can induce severe neurological events like seizures and encephalopathy. sch.ac.kr The mechanisms are complex and not fully elucidated, but are thought to involve an intensification of its primary pharmacological actions and other paradoxical effects.
Encephalopathy: Baclofen-induced encephalopathy is characterized by symptoms such as confusion, delirium, somnolence, and coma. nih.govsch.ac.kr It is thought to result from profound CNS depression when toxic levels of baclofen cross the blood-brain barrier. sch.ac.kr This is particularly a risk in patients with impaired renal function, as baclofen is predominantly eliminated by the kidneys, leading to drug accumulation. sch.ac.krindianjnephrol.org Electroencephalogram (EEG) findings in baclofen-induced encephalopathy often show generalized slowing and triphasic waves, consistent with a toxic-metabolic state. researchgate.netjkna.org
Seizure Activity: The proconvulsant effect of high-dose baclofen seems paradoxical given its inhibitory nature. nih.gov The exact mechanism is unclear, but several hypotheses exist. One theory suggests that at toxic concentrations, baclofen's influence on both GABAergic (inhibitory) and glutamatergic (excitatory) systems becomes dysregulated. vettimes.comnih.gov Another proposed mechanism involves the activation of presynaptic GABA-B receptors on GABAergic interneurons. nih.gov This "inhibition of inhibition" could paradoxically lead to a net increase in neuronal excitation, thereby lowering the seizure threshold. sciencworldpublishing.orgnih.gov
Pharmacological Basis of Drug-Drug Interactions Involving this compound
Interactions with Central Nervous System Depressants and Synergistic Effects
A significant toxicological concern with baclofen is its potential for synergistic effects when co-administered with other CNS depressants. This interaction is pharmacodynamic in nature, resulting from additive inhibitory effects on the central nervous system. drugs.com
When baclofen is taken with substances like alcohol, benzodiazepines, opioids, tricyclic antidepressants, or other muscle relaxants, the sedative effects are potentiated. hres.camedicines.org.ukdrugs.com This can lead to profound sedation, respiratory depression, hypotension, coma, and even death. hres.calabriva.com The risk of respiratory depression is particularly heightened, requiring careful monitoring, especially in patients with pre-existing cardiopulmonary conditions. medicines.org.uklabriva.com For instance, the concomitant use of morphine and intrathecal baclofen has been reported to cause hypotension. medicines.org.uk
Table 2: Examples of Drug Classes Interacting with this compound
| Interacting Drug Class | Potential Synergistic Effect |
| Alcohol | Increased sedation, impaired judgment and motor skills. drugs.com |
| Benzodiazepines | Profound sedation, respiratory depression, coma. drugs.com |
| Opioids | Potentiated risk of respiratory depression, profound sedation, syncope, and death. hres.calabriva.com |
| Tricyclic Antidepressants | Potentiated effects of baclofen, leading to pronounced muscular hypotonia. hres.ca |
| Other Muscle Relaxants (e.g., Tizanidine) | Increased sedation and risk of respiratory depression. medicines.org.uklabriva.com |
| MAO Inhibitors | May result in increased CNS-depressant effects. hres.ca |
Impact on Metabolic Enzyme Systems and Alterations in Excretion Rates of Co-administered Drugs
The pharmacokinetic profile of baclofen indicates a low potential for metabolic drug-drug interactions. Baclofen undergoes minimal hepatic metabolism, with approximately 85% of the drug excreted unchanged by the kidneys. drugs.comhres.ca
Studies have shown that the liver does not play a significant role in the metabolism of baclofen. hres.cahpra.ie Specifically, research into the enantiomers of baclofen has revealed that the (S)-enantiomer is metabolized to a minor extent via oxidative deamination, while the pharmacologically active (R)-enantiomer does not appear to undergo significant metabolic transformation. nih.govnih.gov This suggests that this compound is unlikely to significantly impact cytochrome P450 (CYP) enzyme systems, which are responsible for the metabolism of many other drugs. Therefore, it is not expected to alter the metabolism and clearance of co-administered drugs that are substrates for these enzymes. nih.gov
However, interactions can occur at the level of excretion. Since baclofen is primarily cleared renally, any co-administered drug that affects renal function can potentially reduce baclofen excretion, leading to its accumulation and an increased risk of toxicity. hpra.ie Conversely, baclofen may affect the excretion of other renally cleared drugs, although this is less well-documented. For example, some reports suggest that acetylsalicylic acid may decrease the excretion rate of baclofen, which could result in a higher serum level. drugbank.com
Synergistic or Antagonistic Pharmacodynamic Interactions with Concomitant Medications
The pharmacodynamic profile of this compound is primarily defined by its relationship with its enantiomer, (R)-Baclofen, and its comparatively lower potency as a GABA-B receptor agonist. Research into the pharmacodynamic interactions of this compound with other concomitant medications is limited, with most studies focusing on the effects of racemic baclofen. However, investigations into the differential effects of the two enantiomers provide insight into the potential interactions of this compound, particularly in relation to the activity of (R)-Baclofen and certain substances like ethanol (B145695).
While the R-enantiomer is considered the pharmacologically active component responsible for the therapeutic effects of racemic baclofen, the S-enantiomer is not entirely inert and can modulate the effects of its counterpart. nih.govnih.govfrontiersin.org Some research suggests that this compound may potentiate the action of (R)-Baclofen, even without demonstrating significant activity itself. nih.govresearchgate.net Conversely, other findings indicate that this compound can inhibit the actions of (R)-Baclofen in certain contexts, particularly at higher doses. nih.gov For instance, one study noted that in the periphery, this compound reduced the physiological response to (R)-Baclofen. nih.gov
The interactions between the baclofen enantiomers have been particularly noted in studies of alcohol consumption in animal models. These studies have revealed bidirectional and enantioselective effects. nih.gov Specifically, while (R)-Baclofen tends to suppress alcohol intake, this compound has been observed to have the opposite effect, increasing alcohol consumption in some cases. frontiersin.orgulisboa.pt This antagonistic effect on alcohol self-administration highlights a significant pharmacodynamic interaction. frontiersin.org In one study, this compound was found to increase binge-like ethanol intake in mice, whereas (R)-Baclofen decreased it. nih.gov
It is important to note that the S-enantiomer of baclofen undergoes stereoselective metabolism in the liver and gut to form the S-M1 metabolite, a process not observed with the R-enantiomer. nih.govresearchgate.netmdpi.com This metabolic difference could theoretically contribute to different interaction profiles, although specific studies on the pharmacodynamic interactions of the S-M1 metabolite are not extensively documented.
The following table summarizes the key observed pharmacodynamic interactions involving this compound based on available research.
| Interacting Substance | Observed Effect of this compound | Interaction Type |
| (R)-Baclofen | May potentiate the action of (R)-Baclofen. nih.govresearchgate.net | Synergistic |
| (R)-Baclofen | Can inhibit or reduce the peripheral response to (R)-Baclofen. nih.gov | Antagonistic |
| Ethanol | Increased binge-like intake in animal models, opposing the effect of (R)-Baclofen. nih.govfrontiersin.orgulisboa.pt | Antagonistic (to the effect of R-Baclofen) |
Synthetic and Analytical Methodologies for S Baclofen Research
Enantioselective Synthesis Strategies and Stereochemical Control of (S)-Baclofen
The synthesis of enantiomerically pure this compound is a critical area of research, as the biological activity of baclofen (B1667701) resides primarily in the (R)-enantiomer, making the separation and synthesis of individual enantiomers essential for pharmacological studies and potential therapeutic applications. mdpi.comscielo.org.mx Various strategies have been developed to achieve high stereochemical control, including chemoenzymatic routes, the use of chiral auxiliaries, and resolution techniques.
Chemoenzymatic Synthetic Routes Utilizing Biocatalysts
Chemoenzymatic methods offer a powerful approach for the enantioselective synthesis of this compound, leveraging the high stereoselectivity of enzymes for key transformations. These strategies often provide environmentally friendly alternatives to traditional chemical methods. thieme-connect.com
Another strategy employs the enzymatic hydrolysis of a prochiral diester. The hydrolysis of dimethyl 3-(4-chlorophenyl)glutarate using α-chymotrypsin in an aqueous medium proceeds with high stereoselectivity. cdnsciencepub.com Similarly, the enzymatic resolution of racemic methyl 3-(4-chlorophenyl)-4-nitrobutanoate via hydrolysis with α-chymotrypsin can yield the (S)-acid with 96% ee when the reaction is stopped at 53% conversion. thieme-connect.com
Nitrilase enzymes also play a role in the synthesis of this compound precursors. The nitrilase-producing strain Gibberella intermedia WX12 can hydrolyze 3-(4-chlorophenyl)-glutaronitrile to produce (S)-4-cyano-3-(4-chlorophenyl)-butyric acid with a 90% yield and over 99% ee. nih.gov This intermediate can then be used to synthesize this compound. nih.gov
The following table summarizes key chemoenzymatic methods for this compound synthesis:
Table 1: Chemoenzymatic Synthesis of this compound| Enzyme/Biocatalyst | Substrate | Key Transformation | Product | Enantiomeric Excess (ee) | Yield | Reference |
|---|---|---|---|---|---|---|
| 2-Enoate reductase (Clostridium sporogenes) | Potassium (Z)-3-cyano-3-phenylacrylate derivative | Asymmetric double bond reduction | This compound | >99% | 43% (overall) | taylorandfrancis.com |
| α-Chymotrypsin | Dimethyl 3-(4-chlorophenyl)glutarate | Stereoselective hydrolysis | (S)-monoester | High | Not specified | cdnsciencepub.com |
| α-Chymotrypsin | Racemic methyl 3-(4-chlorophenyl)-4-nitrobutanoate | Enantioselective hydrolysis | (S)-acid | 96% | 43% | thieme-connect.com |
| Nitrilase (Gibberella intermedia WX12) | 3-(4-chlorophenyl)-glutaronitrile | Stereoselective hydrolysis | (S)-4-cyano-3-(4-chlorophenyl)-butyric acid | >99% | 90% | nih.gov |
Chiral Auxiliary-Based Approaches for Stereoselective Synthesis
Chiral auxiliaries are chemical compounds that are temporarily incorporated into a synthetic route to guide a reaction stereoselectively. After the desired stereochemistry is established, the auxiliary is removed. Several chiral auxiliaries have been successfully employed in the synthesis of this compound.
One common strategy involves asymmetric Michael additions. For example, (S)-N-phenylpantolactam has been used as a chiral auxiliary. thieme-connect.com The esterification of racemic γ-nitro acid with (S)-N-phenylpantolactam allows for the separation of diastereomers, and subsequent hydrolysis and reduction steps yield this compound. thieme-connect.comthieme-connect.com
Another approach utilizes chiral oxazolidinones. The synthesis of (R)-Baclofen has been reported using Evans' oxazolidinone chiral auxiliaries, and a similar strategy can be applied for the (S)-enantiomer. cdnsciencepub.com
The use of chiral derivatizing reagents (CDRs) containing amines or amino acids has also been explored. nih.gov For instance, CDRs derived from (S)-(-)-α,4-dimethylbenzylamine, (-)-cis-myrtanylamine, and various L-amino acids have been used to form diastereomers of (R,S)-Baclofen, which can then be separated. nih.gov
Resolution Techniques for the Separation of Enantiomers
Resolution is a technique used to separate a racemic mixture into its individual enantiomers. This can be achieved through various methods, including the formation of diastereomeric salts or cocrystals.
A notable resolution method involves the use of L-mandelic acid to form diastereomeric cocrystals with (R,S)-Baclofen. acs.org By screening various coformers, it was found that L-mandelic acid forms cocrystals with both enantiomers of baclofen. acs.org Through slurry crystallization in a specific solvent mixture (12:1 water/acetic acid), a product with 95% enantiomeric purity of the (R)-Baclofen cocrystal was obtained with a 40.8% yield. acs.org The baclofen enantiomer can then be separated from the cocrystal. acs.org While this study focused on resolving (R)-Baclofen, the principle can be applied to isolate this compound.
Ligand-exchange thin-layer chromatography (TLC) has also been developed for the direct enantioresolution of (RS)-Baclofen. oup.com This method provides a rapid and effective approach for controlling the enantiomeric purity of baclofen. oup.com
Application of Green Chemistry Principles in this compound Synthesis
The principles of green chemistry aim to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. beilstein-journals.org These principles are increasingly being applied to the synthesis of pharmaceuticals like this compound.
One-pot syntheses, which combine multiple reaction steps into a single vessel, are a key aspect of green chemistry as they reduce waste, solvent usage, and energy consumption. researchgate.net The one-pot synthesis of this compound using an organocatalyst is an example of this approach. acs.orgthieme-connect.com
The use of biocatalysts, as described in the chemoenzymatic synthesis section, is inherently a green chemistry approach due to the mild reaction conditions and high selectivity of enzymes. mdpi.comthieme-connect.com
Furthermore, the development of recyclable organocatalysts contributes to greener synthetic routes. A lipophilic cinchona-squaramide organocatalyst has been developed for the gram-scale synthesis of a baclofen precursor. beilstein-journals.orgresearchgate.net This catalyst can be recycled by centrifugation or filtration over multiple reaction cycles without a significant loss of activity. beilstein-journals.orgresearchgate.net
A novel, cost-effective, and environmentally friendly synthetic route to baclofen has been developed involving a two-step C-C bond formation using commercially available starting materials, followed by the reduction of a nitrile group. thieme-connect.com This process has been demonstrated to be viable on a multikilogram scale with high purity. thieme-connect.com
Continuous flow synthesis is another green chemistry technique that has been applied to the synthesis of a chiral baclofen precursor. rsc.org This method allows for a telescoped process, combining multiple steps and reducing the need for isolation of intermediates, leading to higher productivity and sustainability compared to batch processes. rsc.orgacs.org
Advanced Analytical Techniques for Enantiomeric Purity and Quantification of this compound
Accurate determination of the enantiomeric purity and quantification of this compound is crucial for research and quality control. Chiral chromatography is the cornerstone of these analytical methods.
Chiral Chromatography Methodologies (HPLC, GC)
High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are powerful techniques for separating and quantifying the enantiomers of baclofen.
High-Performance Liquid Chromatography (HPLC)
Chiral HPLC methods can be categorized as either direct or indirect. The direct approach utilizes a chiral stationary phase (CSP) to separate the enantiomers, while the indirect method involves derivatizing the enantiomers with a chiral reagent to form diastereomers, which can then be separated on a standard achiral column. chromatographyonline.com
Several CSPs have been successfully employed for the direct chiral separation of baclofen enantiomers. These include:
Crown ether-based CSPs: A CROWNPAK CR(+) column is effective for the complete resolution of (S)-(+)- and (R)-(-)-baclofen. nih.govmdpi.com
Macrocyclic antibiotic-based CSPs: Teicoplanin-based CSPs (Chirobiotic T) have been used with a polar ionic mobile phase for enantioselective resolution. researchgate.net Vancomycin-based CSPs have also been utilized in nano-liquid chromatography. researchgate.net
Ligand-exchange columns: d-penicillamine-based ligand exchange chiral columns have been reported for the separation of baclofen enantiomers. oup.com
Indirect methods often involve derivatization with chiral reagents such as (S)-naproxen chloride or (S)-(+)-benoxaprofen chloride to form diastereomeric amides, which are then separated on a silica (B1680970) gel column. researchgate.netnih.gov
The following table summarizes various HPLC methods for the chiral separation of baclofen:
Table 2: HPLC Methods for Chiral Separation of Baclofen| Column Type | Mobile Phase | Detection | Application | Reference |
|---|---|---|---|---|
| CROWNPAK CR(+) (chiral) | 0.4% Formic acid in water/acetonitrile (B52724) | Tandem Mass Spectrometry (MS/MS) | Quantification in human plasma and CSF | nih.govmdpi.com |
| Chirobiotic T (teicoplanin CSP) | Methanol:glacial acetic acid:triethylamine | UV (220 nm) | Enantioselective resolution | researchgate.net |
| Phenomenex Chirex 3216 (chiral) | 0.4 mM CuSO4 in acetonitrile/sodium acetate | UV (220 nm) | Determination in human plasma | nih.gov |
| C18 (achiral, with chiral derivatization) | Acetonitrile/triethylammonium phosphate (B84403) | UV (220 nm) | Separation of diastereomers | researchgate.net |
| Silica gel (achiral, with chiral derivatization) | n-hexane/dichloromethane/ethanol (B145695) | Fluorescence | Quantification in biological material | nih.gov |
Gas chromatography, particularly with a chiral fused-silica capillary column, offers a sensitive and enantiospecific method for determining the (S)-(+)- and (R)-(-)-enantiomers of baclofen in biological samples like plasma and urine. capes.gov.br This method typically involves a derivatization step to increase the volatility of the analytes. For example, baclofen can be converted to its isobutyl ester and then N-acylated with heptafluorobutyric anhydride. capes.gov.br The resulting derivatives are then separated on the chiral column and quantified using an electron-capture detector (ECD). capes.gov.br
Mass Spectrometry-Based Approaches (LC-MS/MS, High-Resolution Mass Spectrometry)
Mass spectrometry (MS), particularly when coupled with liquid chromatography (LC), has become an indispensable tool for the analysis of this compound in various matrices. The high sensitivity and selectivity of LC-MS/MS make it ideal for quantifying low concentrations of the enantiomers in complex biological fluids like plasma and cerebrospinal fluid (CSF).
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) methods are frequently employed for the simultaneous quantitation of (R)- and this compound. nih.govmdpi.com These methods often utilize chiral chromatography to separate the enantiomers prior to detection by the mass spectrometer. A common approach involves the use of chiral stationary phases (CSPs) such as those based on cyclodextrins or macrocyclic antibiotics. For instance, a Crownpak CR(+) column has been successfully used for the enantioselective analysis of baclofen. nih.govmdpi.com The separation is typically achieved under reversed-phase conditions, using a mobile phase consisting of an aqueous component with an organic modifier, such as acetonitrile or methanol, and additives like formic acid to improve ionization efficiency. nih.govmdpi.com
The mass spectrometric detection is usually performed using a triple quadrupole mass spectrometer operating in multiple reaction monitoring (MRM) mode. nih.govmdpi.com This technique provides excellent selectivity and sensitivity by monitoring a specific precursor-to-product ion transition for each analyte. For baclofen, the precursor ion is typically the protonated molecule [M+H]⁺ at m/z 214.1. nih.gov The choice of ionization source is crucial, with both electrospray ionization (ESI) and atmospheric pressure chemical ionization (APCI) having been successfully used. nih.gov The use of a stable isotope-labeled internal standard, such as Baclofen-d4, is highly recommended to compensate for matrix effects and variations in instrument response. rsc.org
High-resolution mass spectrometry (HRMS), such as quadrupole time-of-flight (QTOF) mass spectrometry, offers an alternative and powerful approach for the analysis of baclofen. nih.govd-nb.info HRMS provides accurate mass measurements, which can be used for the unequivocal identification of the analyte and its metabolites. nih.govd-nb.info This is particularly useful in toxicological screenings and metabolite identification studies. One study reported the use of LC-QTOF-MS for the determination of baclofen in postmortem blood, demonstrating the technique's utility in forensic analysis. nih.govd-nb.info The high resolving power of the instrument allows for the determination of the elemental composition of ions, aiding in structural elucidation. nih.govd-nb.info
Table 1: Examples of LC-MS/MS Parameters for this compound Analysis
| Parameter | Condition 1 | Condition 2 |
|---|---|---|
| Chromatographic Column | Crownpak CR(+) (150 mm × 4.0 mm, 5µ) nih.govmdpi.com | BDS Hypersil C8 (100 X 4.6mm, 5µm) rsc.org |
| Mobile Phase | 0.4% Formic acid in water and 0.4% Formic acid in acetonitrile nih.govmdpi.com | 2mM Ammonium formate (B1220265) with 0.02% v/v formic acid: Acetonitrile (85:15 v/v) rsc.org |
| Flow Rate | 1.0 mL/min nih.govmdpi.com | 1 mL/min rsc.org |
| Ionization Mode | Positive APCI nih.gov | Positive Ion Mode rsc.org |
| Internal Standard | - | Baclofen-d4 rsc.org |
| Precursor Ion (m/z) | 214.10 nih.gov | - |
Capillary Electrophoresis (CE) for Enantiomeric Separation
Capillary electrophoresis (CE) has emerged as a powerful and efficient technique for the enantiomeric separation of chiral compounds like baclofen. nih.govresearchgate.netnih.govunige.ch The principle of chiral CE relies on the differential interaction of the enantiomers with a chiral selector added to the background electrolyte (BGE), leading to different migration times and thus, separation.
Various chiral selectors have been successfully employed for the resolution of baclofen enantiomers. Cyclodextrins (CDs) and their derivatives are the most commonly used chiral selectors due to their ability to form inclusion complexes with the analyte. nih.govresearchgate.netunige.ch Highly sulfated β-cyclodextrin (HS-β-CD) has been shown to be particularly effective, providing baseline separation of (R)- and this compound. nih.govunige.ch The separation mechanism involves the inclusion of the chlorophenyl group of baclofen into the hydrophobic cavity of the cyclodextrin, with stereoselective interactions leading to the resolution of the enantiomers.
The composition of the BGE is a critical parameter that influences the separation efficiency. Factors such as the type and concentration of the buffer, its pH, and the addition of organic modifiers are carefully optimized. For instance, a phosphate buffer at a low pH (e.g., 2.5) is often used, where baclofen is positively charged, allowing for electrophoretic mobility. nih.gov The concentration of the chiral selector is also optimized to achieve the best balance between resolution and analysis time.
Detection in CE is typically performed using UV-Vis absorption. However, for enhanced sensitivity, especially for the analysis of biological samples with low concentrations of baclofen, laser-induced fluorescence (LIF) detection can be employed after derivatizing the analyte with a fluorescent tag. unige.ch Coupling CE with mass spectrometry (CE-MS) provides both high separation efficiency and sensitive, specific detection, making it a valuable tool for the analysis of this compound. nih.gov
Table 2: Conditions for Capillary Electrophoresis Enantiomeric Separation of Baclofen
| Parameter | Method 1 | Method 2 |
|---|---|---|
| Chiral Selector | Highly Sulfated β-Cyclodextrin (3% w/v) nih.gov | Sulfobutylether-β-cyclodextrin (1.75 mM) nih.gov |
| Background Electrolyte | 25 mM Phosphate buffer, pH 2.5 nih.gov | 0.25 M Formic acid nih.gov |
| Applied Voltage | 0.40 kV/cm nih.gov | - |
| Detection | - | UV and MS nih.gov |
Spectroscopic Methods for Structural Elucidation and Purity Assessment (UV-Vis, NMR, FTIR)
UV-Vis Spectroscopy: Ultraviolet-Visible (UV-Vis) spectroscopy is a simple and rapid technique used for the quantitative analysis of baclofen. Baclofen exhibits a characteristic UV absorption maximum (λmax) at approximately 220 nm in aqueous solutions. sphinxsai.comrjpbcs.comresearchgate.net This absorption is due to the electronic transitions within the chlorophenyl chromophore. While not a standalone method for structural elucidation, UV-Vis spectroscopy is widely used for routine quality control, dissolution testing, and concentration determination in pharmaceutical formulations. sphinxsai.comrjpbcs.comresearchgate.net For quantitative analysis, a calibration curve is typically constructed by measuring the absorbance of standard solutions of known concentrations.
Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR spectroscopy is one of the most powerful tools for the unambiguous structural elucidation of organic molecules, including this compound. Both ¹H NMR and ¹³C NMR provide detailed information about the chemical environment of the hydrogen and carbon atoms in the molecule, respectively.
¹³C NMR: The ¹³C NMR spectrum provides information about the carbon skeleton of the molecule. It displays distinct signals for the carbonyl carbon of the carboxylic acid, the aromatic carbons, and the aliphatic carbons of the side chain. nih.govscielo.br
Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR spectroscopy is used to identify the functional groups present in a molecule. The FTIR spectrum of baclofen exhibits characteristic absorption bands corresponding to the various functional groups. researchgate.netnih.govmdpi.com These include:
N-H stretching vibrations of the primary amine group. researchgate.net
O-H stretching of the carboxylic acid group.
C=O stretching of the carbonyl group in the carboxylic acid. researchgate.net
C-H stretching of the aromatic and aliphatic parts of the molecule. researchgate.net
C-Cl stretching of the chlorophenyl group.
FTIR is particularly useful for confirming the identity of the compound and for assessing its purity by detecting the presence of impurities that may have different functional groups. It is also used in pre-formulation studies to investigate potential interactions between the drug and excipients. nih.gov
Table 3: Spectroscopic Data for Baclofen
| Spectroscopic Technique | Characteristic Data |
|---|---|
| UV-Vis (in water) | λmax ≈ 220 nm sphinxsai.comrjpbcs.comresearchgate.net |
| ¹H NMR (in D₂O) | δ 7.41-7.37 (m, 2H), 7.31-7.27 (m, 2H), 3.42-3.30 (m, 2H), 3.22-3.15 (m, 1H), 2.81 (dd, J = 16.1, 5.9 Hz, 1H), 2.69 (dd, J = 16.1, 8.8 Hz, 1H) ppm rsc.org |
| ¹³C NMR (in D₂O) | δ 175.3, 137.0, 133.4, 129.4, 129.3, 43.6, 39.4, 38.2 ppm rsc.org |
| FTIR (KBr) | Characteristic peaks for N-H, O-H, C=O, C-H, and C-Cl stretching vibrations researchgate.netnih.gov |
Analytical Method Validation for Robust Quantification in Biological Samples
The validation of analytical methods is a critical requirement to ensure the reliability, accuracy, and precision of the quantitative data obtained for this compound in biological samples. Regulatory agencies such as the U.S. Food and Drug Administration (FDA) provide guidelines for the validation of bioanalytical methods. The key validation parameters include specificity, linearity, accuracy, precision, limit of detection (LOD), limit of quantification (LOQ), and stability.
Specificity and Selectivity: The method must be able to unequivocally differentiate and quantify the analyte in the presence of endogenous components in the matrix and other potential interferences. nih.gov This is typically demonstrated by analyzing blank samples from multiple sources to ensure no interfering peaks are observed at the retention time of the analyte and internal standard. nih.gov
Linearity: The linearity of an analytical method is its ability to elicit test results that are directly proportional to the concentration of the analyte. mdpi.com A calibration curve is constructed using a series of standards of known concentrations, and the linearity is evaluated by the correlation coefficient (r) or the coefficient of determination (r²), which should ideally be close to 1. mdpi.comnih.gov
Accuracy and Precision: Accuracy refers to the closeness of the measured value to the true value, while precision represents the degree of agreement among a series of measurements. mdpi.comnih.gov Both are typically assessed by analyzing quality control (QC) samples at multiple concentration levels (low, medium, and high) on the same day (intra-day precision and accuracy) and on different days (inter-day precision and accuracy). nih.gov The results are expressed as the percentage of relative error (%RE) for accuracy and the relative standard deviation (%RSD) for precision, with acceptance criteria usually set within ±15% (or ±20% for the LLOQ).
Limit of Detection (LOD) and Limit of Quantification (LOQ): The LOD is the lowest concentration of an analyte that can be reliably detected, while the LOQ is the lowest concentration that can be quantitatively determined with acceptable accuracy and precision. nih.gov The LOQ is a critical parameter for studies where low concentrations of this compound are expected.
Stability: The stability of this compound in the biological matrix must be evaluated under various conditions that may be encountered during sample handling, processing, and storage. This includes freeze-thaw stability, short-term stability at room temperature, and long-term stability at the intended storage temperature.
Table 4: Example of Validation Parameters for this compound Quantification in Human Plasma
| Validation Parameter | Study 1 (LC-MS/MS) mdpi.com | Study 2 (LC-MS/MS) nih.gov |
|---|---|---|
| Linearity Range | 1 to 1500 ng/mL | 25 to 1,000 ng/mL |
| Correlation Coefficient (r²) | > 0.99 | > 0.999 |
| Accuracy (%RE) | Within ±15% | - |
| Precision (%RSD) | < 15% | < 5% (Intra-day and Inter-day) |
| LOD | - | 5 ng/mL |
| LOQ | 1 ng/mL | 25 ng/mL |
Research Gaps, Challenges, and Future Directions for S Baclofen
Elucidating Unclear or Partially Understood Mechanisms of Action
The exact mechanism of action of baclofen (B1667701) is not fully understood. drugbank.comelsevier.espediatriconcall.comaddictionresource.com It is known to be an agonist at the GABA-B receptor, which is a G-protein coupled receptor. drugbank.comwikipedia.org This interaction leads to hyperpolarization of neurons by increasing potassium influx and decreasing calcium influx, ultimately inhibiting both monosynaptic and polysynaptic reflexes at the spinal level. drugbank.compediatriconcall.com However, several aspects of its action remain to be clarified.
While (S)-Baclofen's primary target is the GABA-B receptor, its potential interaction with other receptors and signaling pathways is an area of active research. wikipedia.orgnih.gov For instance, baclofen has been found to block α2δ subunit-containing voltage-gated calcium channels, although its affinity for these channels is weaker compared to other GABA analogues like phenibut. wikipedia.org Further investigation is needed to determine the clinical significance of these interactions.
The concept of biased agonism , where a ligand preferentially activates certain signaling pathways over others at the same receptor, is a critical area for future research. It is plausible that this compound and its analogs could be designed to selectively activate pathways responsible for therapeutic effects while avoiding those that cause adverse effects. Additionally, the role of positive allosteric modulators (PAMs) in enhancing the effects of endogenous GABA at the GABA-B receptor presents a promising therapeutic strategy. drugbank.commdpi.comnih.gov Compounds like CGP7930 have been shown to potentiate the effects of baclofen, suggesting that a combination therapy or the development of ago-PAMs could be beneficial. mdpi.comnih.gov
Optimizing Therapeutic Dosing and Developing Individualized Treatment Strategies
A significant challenge in the clinical use of baclofen is the wide inter-individual variability in optimal dosage and response. nih.govpsychiatrist.com This variability is influenced by factors such as the underlying condition being treated, patient genetics, and pharmacokinetic differences. nih.govcpn.or.kr
Future research should focus on:
Pharmacokinetic and Pharmacodynamic (PK/PD) Modeling: Developing robust PK/PD models can help predict the optimal dose for an individual patient, taking into account factors like renal function, which is the primary route of elimination for baclofen. medicines.org.uknih.gov Studies have shown stereoselective metabolism of this compound, which could impact its pharmacokinetic profile compared to the racemic mixture. mdpi.com
Biomarker-Guided Dosing: Identifying biomarkers that predict a patient's response to this compound could enable more personalized dosing strategies. These biomarkers could be genetic, neurophysiological, or imaging-based.
Dose Titration Strategies: Research into optimal dose titration schedules for various indications is needed to maximize efficacy while minimizing side effects. childrensmercy.orgfda.govresearchgate.net Studies have explored different dosing strategies, from fixed low doses to individualized high doses, with varying results. psychiatrist.comresearchgate.netresearchgate.netnih.gov
| Parameter | Value | Reference |
|---|---|---|
| Oral Bioavailability | 70% to 85% | drugbank.comnih.gov |
| Time to Peak Plasma Concentration (Oral) | 2 to 3 hours | drugbank.comnih.gov |
| Volume of Distribution | 0.7 L/kg | nih.govmedicines.org.uk |
| Protein Binding | Approximately 30% | medicines.org.uk |
| Elimination Half-Life | 2.5 to 7 hours | wikipedia.orgmedicines.org.uk |
| Primary Route of Elimination | Renal (70-80% unchanged) | medicines.org.uknih.gov |
Development of Novel this compound Analogs and Derivatives with Improved Pharmacological Profiles
The development of novel analogs and derivatives of this compound is a key area for future research, aiming to improve its therapeutic index. musechem.comnih.gov The goal is to create compounds with enhanced efficacy, better blood-brain barrier penetration, and a more favorable side-effect profile. mdpi.com
Strategies for developing improved analogs include:
Modifying the Chemical Structure: Altering the structure of this compound can lead to derivatives with different affinities for the GABA-B receptor and potentially improved pharmacokinetic properties. nih.govthieme-connect.com
Developing Prodrugs: Creating prodrugs of this compound could enhance its absorption and distribution.
Exploring Positive Allosteric Modulators (PAMs): As mentioned earlier, PAMs that enhance the effect of GABA at the GABA-B receptor offer a promising alternative to direct agonists. oup.comfrontiersin.org They may offer a more nuanced modulation of the GABAergic system with a lower risk of side effects and tolerance development. oup.comfrontiersin.org
Application of Advanced Neuroimaging Techniques and Biomarker Discovery
Advanced neuroimaging techniques can provide valuable insights into the mechanisms of action of this compound and help identify biomarkers of treatment response. addictionresource.comresearchgate.netajnr.orgitmedicalteam.pl
Functional Magnetic Resonance Imaging (fMRI): fMRI studies can be used to investigate how this compound modulates brain activity in response to specific stimuli, such as drug cues in addiction research. cpn.or.krnih.gov For example, studies have shown that baclofen can alter brain activity in regions associated with reward and executive control. nih.gov
Positron Emission Tomography (PET): PET imaging can be used to visualize and quantify GABA-B receptor density and occupancy by this compound in the living brain. This could help in understanding the relationship between receptor binding and clinical effects.
Myelin Water Imaging: In conditions like multiple sclerosis, advanced imaging techniques could be used to assess whether this compound promotes remyelination. biorxiv.org
Biomarker Discovery: Integrating neuroimaging data with genetic and clinical data can facilitate the discovery of biomarkers that predict treatment response. This would be a significant step towards personalized medicine with this compound.
Long-Term Efficacy and Safety Assessments in Diverse Patient Populations
While baclofen has been in clinical use for many years, there is a need for more robust long-term data on the efficacy and safety of this compound, particularly in diverse patient populations. frontiersin.orgnih.govmedicaljournalssweden.se
Future research should include:
Longitudinal Studies: Conducting long-term observational studies and clinical trials to assess the sustained efficacy and potential for tolerance development with chronic this compound use. nih.gov
Inclusion of Diverse Populations: Ensuring that clinical trials include patients from various ethnic backgrounds, age groups (including pediatric and geriatric populations), and with different comorbidities. isrctn.comtandfonline.com This is crucial for understanding how the effects of this compound may vary across different populations.
Systematic Data Collection: Systematically collecting data on long-term outcomes, including functional improvements, quality of life, and the incidence of any delayed adverse effects. frontiersin.orgclinicaltrials.gov
Comparative Effectiveness Research with Approved Therapies for Existing and Investigational Indications
To establish the place of this compound in clinical practice, well-designed comparative effectiveness studies are essential. These studies should compare this compound with currently approved therapies for its established and potential new indications.
Q & A
Basic: What established synthetic routes exist for (S)-Baclofen, and how do their yields and enantiomeric purity compare?
Methodological Answer:
this compound, the active enantiomer of the GABA-B receptor agonist, is typically synthesized via asymmetric catalysis or chiral resolution of the racemic mixture. Key methods include:
- Asymmetric Hydrogenation : Using chiral ligands (e.g., BINAP) to induce stereoselectivity, achieving >90% enantiomeric excess (ee) but requiring stringent reaction conditions .
- Enzymatic Resolution : Lipase-mediated hydrolysis of (±)-Baclofen esters, yielding this compound with moderate ee (70–85%) but scalable for preclinical studies .
- Chiral Chromatography : Preparative HPLC with cellulose-based columns (e.g., Chiralcel OD-H) resolves enantiomers with >99% purity, though cost and throughput limit industrial use .
Experimental Design Tip: Validate enantiomeric purity via polarimetry or circular dichroism, and cross-reference synthetic yields with literature protocols to assess reproducibility .
Advanced: How can researchers optimize chiral separation of this compound in pharmacokinetic studies?
Methodological Answer:
Chiral separation requires balancing resolution, throughput, and sensitivity:
- Column Selection : Use polysaccharide-based chiral columns (e.g., Chiralpak IA) with mobile phases of hexane:isopropanol (85:15) + 0.1% trifluoroacetic acid for baseline resolution .
- Method Validation : Assess robustness via inter-day precision (<2% RSD), limit of detection (LOD < 0.1 µg/mL), and recovery rates (>95%) in biological matrices .
- Data Contradictions : Discrepancies in retention times across labs often stem from column aging or mobile phase pH variations. Standardize protocols using internal standards (e.g., deuterated Baclofen) .
Advanced Consideration: For high-throughput studies, hyphenate UPLC with mass spectrometry to reduce run time while maintaining resolution .
Basic: What in vivo models are appropriate for evaluating GABA-B receptor specificity of this compound?
Methodological Answer:
- Rodent Models : Use transgenic mice lacking GABA-B receptors (e.g., Gabbr1⁻/⁻) to confirm target engagement. Measure hyperpolarization via patch-clamp electrophysiology in spinal cord slices .
- Behavioral Assays : Assess spasticity reduction in spinal cord injury (SCI) models (e.g., weight-bearing tests in rats with induced SCI) .
- Dose-Response : Administer 1–10 mg/kg intrathecally; validate receptor specificity via co-administration with GABA-B antagonists (e.g., CGP35348) .
Data Interpretation: Compare ED₅₀ values across studies to identify species-specific variability .
Advanced: How should researchers address discrepancies in reported binding affinities (Kᵢ) of this compound across assay systems?
Methodological Answer:
Contradictions in Kᵢ values (e.g., 30 nM in radioligand assays vs. 150 nM in functional cAMP assays) arise from methodological differences:
- Assay Conditions : Standardize buffer pH (7.4), temperature (37°C), and GTP concentrations (100 µM) to minimize variability in G-protein coupling .
- Control Variables : Use cell lines with uniform receptor density (e.g., HEK293-GABA-B) and validate membrane preparation protocols to avoid receptor denaturation .
- Statistical Reconciliation : Apply meta-analysis tools (e.g., RevMan) to aggregate data, weighting studies by sample size and methodological rigor .
Critical Analysis: Cross-validate findings with in silico docking studies (e.g., AutoDock Vina) to correlate Kᵢ with binding pocket interactions .
Basic: What analytical techniques are recommended for quantifying this compound in plasma?
Methodological Answer:
- LC-MS/MS : Quantify using MRM transitions (m/z 214 → 151 for Baclofen; m/z 220 → 157 for deuterated internal standard) with a LOQ of 1 ng/mL .
- Sample Preparation : Solid-phase extraction (C18 cartridges) with elution in methanol:acetic acid (95:5) improves recovery rates (>90%) .
- Validation Metrics : Include matrix effects (<15% CV), carryover (<0.1%), and stability under freeze-thaw cycles .
Advanced: How can researchers design studies to differentiate this compound’s therapeutic effects from off-target actions?
Methodological Answer:
- Target Deconvolution : Combine CRISPR-Cas9 knockout screens (e.g., GABA-B subunits) and high-content imaging to identify off-target pathways .
- Pharmacological Profiling : Screen against GPCR panels (e.g., Eurofins Cerep) at 10 µM to rule out activity at adrenergic or dopaminergic receptors .
- In Silico Predictions : Use SwissTargetPrediction to prioritize off-target candidates for experimental validation .
Basic: What statistical methods are appropriate for analyzing dose-response relationships in this compound studies?
Methodological Answer:
- Nonlinear Regression : Fit data to a four-parameter logistic model (GraphPad Prism) to calculate EC₅₀ and Hill coefficients .
- Outlier Handling : Apply Grubbs’ test (α=0.05) to exclude aberrant data points without biasing the curve .
- Power Analysis : Use G*Power to determine sample sizes ensuring 80% power for detecting 20% effect size differences .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
